Product packaging for Sophoraflavanone I(Cat. No.:)

Sophoraflavanone I

Cat. No.: B12301720
M. Wt: 650.7 g/mol
InChI Key: DBXQAEOPCKROBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sophoraflavanone I has been reported in Sophora moorcroftiana and Sophora davidii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H38O9 B12301720 Sophoraflavanone I

Properties

IUPAC Name

2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXQAEOPCKROBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sophoraflavanone I: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sophoraflavanone I, a prenylated flavonoid with significant therapeutic potential. The document details its natural origins, comprehensive isolation methodologies, and relevant biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a phytochemical primarily found in plants belonging to the Sophora genus of the Fabaceae family. The principal sources for this compound are the dried roots and rhizomes of:

  • Sophora flavescens Ait. (Ku Shen): A traditional Chinese medicinal herb, Sophora flavescens is a significant source of a variety of bioactive flavonoids and alkaloids.[1][2] Prenylated flavonoids, including this compound and the closely related Sophoraflavanone G, are characteristic constituents of this plant.[3][4]

  • Sophora tonkinensis Gagnep. (Shan Dou Gen): This species is another prominent source of prenylated flavonoids and alkaloids.[5][6][7] Its chemical profile is similar to S. flavescens, making it a viable source for the isolation of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related and more extensively studied Sophoraflavanone G provide a useful reference.

PropertyData (Sophoraflavanone G)Reference
Molecular FormulaC₂₅H₂₈O₆[8]
Molecular Weight424.5 g/mol [8]
AppearanceYellowish orange powder-like substance[9]
Purity (example)>98% (HPLC)[10]

Isolation and Purification of this compound: A Detailed Methodological Approach

While a singular, standardized protocol for the isolation of this compound is not extensively documented, a general and effective methodology can be compiled from various studies on the separation of prenylated flavonoids from Sophora species. The following protocol represents a comprehensive workflow for the extraction, fractionation, and purification of this compound.

Extraction

The initial step involves the extraction of crude flavonoids from the plant material.

  • Plant Material Preparation: Dried and powdered roots and rhizomes of Sophora flavescens or Sophora tonkinensis are used as the starting material.

  • Solvent Extraction: The powdered plant material is typically extracted with an organic solvent. Ethanol (95% or 75%) is commonly used for exhaustive extraction, often through methods like reflux or maceration.[2][11] The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is subsequently fractionated to separate compounds based on their polarity.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2] Prenylated flavonoids like this compound are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the enriched fraction.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate or chloroform and methanol.[2][12] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Polyamide Column Chromatography: Fractions containing the target compound can be further purified using polyamide column chromatography, which is effective in separating flavonoids.[11] Elution is typically carried out with a gradient of ethanol in water.[11]

  • Sephadex LH-20 Column Chromatography: For further purification and removal of pigments and smaller molecules, size-exclusion chromatography on a Sephadex LH-20 column is employed, often with methanol as the mobile phase.[1][2]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to obtain high-purity this compound is typically performed using preparative HPLC with a C18 column.[1][2] A common mobile phase is a gradient of methanol or acetonitrile in water.[13]

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_start Plant Material cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Chromatographic Purification cluster_end Final Product Start Dried & Powdered Roots of Sophora flavescens/tonkinensis Extraction Solvent Extraction (e.g., 95% Ethanol, Reflux) Start->Extraction Fractionation Liquid-Liquid Partitioning (Ethyl Acetate Fraction) Extraction->Fractionation SilicaGel Silica Gel Column Chromatography Fractionation->SilicaGel Polyamide Polyamide Column Chromatography SilicaGel->Polyamide Sephadex Sephadex LH-20 Chromatography Polyamide->Sephadex PrepHPLC Preparative HPLC (C18 Column) Sephadex->PrepHPLC End Pure this compound PrepHPLC->End

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation

The identification and structural confirmation of the isolated this compound are achieved through a combination of spectroscopic techniques.

TechniquePurpose
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. Analysis of fragmentation patterns provides structural clues.[3][14]
¹H-NMR Spectroscopy Provides information on the number and types of protons and their neighboring environments.
¹³C-NMR Spectroscopy Determines the number and types of carbon atoms in the molecule.[15]
2D-NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, allowing for the complete structural assignment.[16]

Biological Activity and Signaling Pathways

While research specifically on this compound is emerging, the biological activities of related prenylated flavonoids from Sophora species, such as Sophoraflavanone G and Sophoraflavanone M, have been more extensively studied. These compounds have demonstrated significant anti-inflammatory and anti-cancer properties.[4][17][18]

The anti-inflammatory effects are often attributed to the modulation of key signaling pathways. For instance, Sophoraflavanone M has been shown to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and JNK/AP-1 signaling pathways in macrophages.[17]

The following diagram depicts a representative anti-inflammatory signaling pathway likely modulated by this compound and related compounds.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 P AP1_nuc AP-1 AP1->AP1_nuc Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Sophoraflavanone_I This compound Sophoraflavanone_I->IKK Inhibits Sophoraflavanone_I->JNK Inhibits NFkB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes

Figure 2. Putative anti-inflammatory signaling pathway modulation.

Conclusion

This compound represents a promising natural product with potential for therapeutic development. This guide outlines its primary natural sources and provides a detailed, albeit generalized, protocol for its isolation and purification. The methodologies described, leveraging various chromatographic techniques, are well-established for the separation of prenylated flavonoids. Further research into the specific biological activities and mechanisms of action of pure this compound is warranted to fully elucidate its therapeutic potential.

References

The Discovery of Sophoraflavanone I in Sophora moorcroftiana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Sophoraflavanone I, more commonly known as Sophoraflavanone G, in the medicinal plant Sophora moorcroftiana. This document details the initial isolation and characterization of this prenylated flavonoid, presenting available quantitative data, reconstructed experimental protocols, and visualizations of the discovery workflow.

Introduction

Sophora moorcroftiana (Benth.) Baker is a perennial shrub endemic to the Tibetan Plateau and has a history of use in traditional Tibetan medicine for treating various ailments, including hepatitis, inflammation, and bacterial infections.[1] Phytochemical investigations of this plant have revealed a rich composition of bioactive compounds, including alkaloids and flavonoids. Among these, Sophoraflavanone G, a prenylated flavanone, stands out for its potent biological activities. This guide focuses on the seminal work that led to the identification of this compound from Sophora moorcroftiana.

Discovery and Physicochemical Characterization

Sophoraflavanone G was first isolated from the root of Sophora moorcroftiana by a team of Japanese scientists led by Yoshiaki Shirataki in 1988.[2] In their study, they identified a new flavanone which they named sophoraflavanone G.[2] The structure of this compound was established as (2S)-5, 7, 2', 4'-tetrahydroxy-8-lavandulylflavanone based on chemical and spectral evidence.[2]

Quantitative Data

The following table summarizes the key quantitative and physicochemical properties of Sophoraflavanone G as reported in the discovery paper and subsequent chemical databases.

PropertyValueSource
Molecular Formula C₂₅H₂₈O₆[2]
Molecular Weight 424.5 g/mol [3]
Melting Point 173-175°C[2]
Appearance Not specified in abstract-
Yield from S. moorcroftiana root Not specified in abstract-

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The roots of Sophora moorcroftiana are harvested.

  • Drying: The collected roots are air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried roots are ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered root material is subjected to solvent extraction. A likely method is maceration or Soxhlet extraction with a solvent of moderate polarity, such as ether.[4]

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Isolation and Purification
  • Solvent Partitioning (Optional but likely): The crude extract may be partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Column Chromatography: The ether extract is subjected to repeated column chromatography over silica gel.[4]

  • Elution: A gradient elution system is employed, using a mixture of benzene and ethyl acetate as the mobile phase.[4] Fractions are collected sequentially.

  • Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing the target compound.

  • Recrystallization: Fractions containing pure Sophoraflavanone G are combined, and the compound is further purified by recrystallization from a suitable solvent system to obtain a crystalline solid.

Structure Elucidation

The structure of the isolated Sophoraflavanone G was determined using a combination of the following spectroscopic and chemical methods:

  • UV Spectroscopy: To determine the absorption maxima, providing information about the chromophoric system of the flavonoid.

  • IR Spectroscopy: To identify the functional groups present in the molecule.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Chemical Methods: Such as derivatization, to confirm the nature and position of functional groups.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the logical workflow for the isolation of Sophoraflavanone G from Sophora moorcroftiana.

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis P1 Sophora moorcroftiana Root P2 Drying & Pulverization P1->P2 E1 Solvent Extraction (Ether) P2->E1 E2 Concentration E1->E2 I1 Silica Gel Column Chromatography (Benzene-Ethyl Acetate) E2->I1 I2 Fraction Collection & TLC Monitoring I1->I2 I3 Recrystallization I2->I3 A1 Sophoraflavanone G I3->A1

Caption: Workflow for the isolation of Sophoraflavanone G.

Logical Relationship of Analytical Methods

The following diagram illustrates the relationship between the isolated compound and the analytical methods used for its characterization.

G cluster_compound Isolated Compound cluster_methods Characterization Methods cluster_result Outcome C1 Sophoraflavanone G M1 Spectroscopy (UV, IR, NMR) C1->M1 M2 Mass Spectrometry C1->M2 M3 Chemical Analysis C1->M3 R1 Structure Elucidation M1->R1 M2->R1 M3->R1

Caption: Analytical methods for structure elucidation.

Conclusion

The discovery of Sophoraflavanone G in Sophora moorcroftiana by Shirataki and his team was a significant contribution to the phytochemistry of the Sophora genus. This prenylated flavanone has since been the subject of numerous studies investigating its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This technical guide provides a foundational understanding of the original discovery and the methodologies likely employed, serving as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further research to quantify the yield of Sophoraflavanone G in Sophora moorcroftiana and to explore its full therapeutic potential is warranted.

References

Sophoraflavanone G: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sophoraflavanone G is a prenylated flavonoid predominantly isolated from the roots of plants belonging to the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1][2] Flavonoids are a class of secondary metabolites in plants, known for a wide array of biological activities, including antioxidant and antimicrobial properties.[3] Sophoraflavanone G, in particular, has garnered significant scientific interest for its potent anti-inflammatory, anticancer, and antimicrobial activities.[1][4][5] This technical guide provides a detailed overview of the physicochemical properties of Sophoraflavanone G, its diverse biological functions with a focus on underlying signaling pathways, and a summary of relevant experimental methodologies.

Physicochemical Properties

Sophoraflavanone G is a complex molecule with a chemical structure that contributes to its biological activity. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-onePubChem
Molecular Formula C₂₅H₂₈O₆[2][6]
Molecular Weight 424.5 g/mol [2][6]
Appearance A solid[2]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml[2]
CAS Number 97938-30-2[2]
Synonyms Kushenol F, Norkurarinone, Vexibinol[2]

Biological Activities and Signaling Pathways

Sophoraflavanone G exhibits a broad spectrum of pharmacological effects, which are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity

Sophoraflavanone G has demonstrated significant anti-inflammatory properties in various studies. It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7]

The anti-inflammatory effects of Sophoraflavanone G are attributed to its ability to modulate key signaling pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with inflammatory diseases. Sophoraflavanone G has been shown to inhibit the PI3K/Akt signaling cascade.[1]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is a primary signaling route for a wide range of cytokines and growth factors involved in inflammation. Sophoraflavanone G can suppress the activation of this pathway.[1][4]

  • Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway is a critical defense mechanism against oxidative stress, which is closely linked to inflammation. Sophoraflavanone G can activate this protective pathway.[1]

  • NF-κB and MAPK Pathways: The nuclear factor-kappa B and mitogen-activated protein kinase pathways are central to the inflammatory response. Sophoraflavanone G can inhibit the activation of NF-κB and MAPK, thereby reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7]

Anti_Inflammatory_Signaling cluster_inhibition Inhibitory Pathways cluster_activation Activatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt JAK_STAT JAK/STAT TLR4->JAK_STAT NF_kB NF-κB TLR4->NF_kB MAPK MAPK TLR4->MAPK SophoraflavanoneG Sophoraflavanone G SophoraflavanoneG->PI3K_Akt SophoraflavanoneG->JAK_STAT SophoraflavanoneG->NF_kB SophoraflavanoneG->MAPK Nrf2_HO1 Nrf2/HO-1 SophoraflavanoneG->Nrf2_HO1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) PI3K_Akt->Pro_inflammatory_Cytokines JAK_STAT->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Inflammation Inflammation Nrf2_HO1->Inflammation Inhibits Pro_inflammatory_Cytokines->Inflammation

Anti-inflammatory signaling pathways of Sophoraflavanone G.
Anticancer Activity

Sophoraflavanone G has shown promising anticancer activity against various cancer cell lines, including human leukemia and breast cancer cells.[8][9] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration.[4][8]

Key signaling pathways targeted by Sophoraflavanone G in cancer include:

  • STAT Signaling: Aberrantly activated Signal Transducer and Activator of Transcription (STAT) proteins are implicated in many human cancers. Sophoraflavanone G acts as a novel small-molecule inhibitor of STAT signaling by targeting upstream kinases like JAKs and Src family kinases.[4][10]

  • EGFR-PI3K-AKT Signaling: In triple-negative breast cancer, Sophoraflavanone G has been found to suppress cancer progression by inactivating the Epidermal Growth Factor Receptor (EGFR)-PI3K-AKT signaling pathway.[11]

  • MAPK Pathway: Sophoraflavanone G can suppress the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This inhibition contributes to its ability to induce apoptosis and reduce migration and invasion in cancer cells.[8][9]

Anticancer_Signaling cluster_upstream Upstream Kinases cluster_pathways Signaling Pathways SophoraflavanoneG Sophoraflavanone G JAKs JAKs SophoraflavanoneG->JAKs Src_family Src family kinases SophoraflavanoneG->Src_family EGFR EGFR SophoraflavanoneG->EGFR Apoptosis Apoptosis SophoraflavanoneG->Apoptosis STATs STATs JAKs->STATs Src_family->STATs PI3K_AKT PI3K/AKT EGFR->PI3K_AKT MAPK MAPK EGFR->MAPK Cell_Proliferation Cell Proliferation & Survival STATs->Cell_Proliferation STATs->Apoptosis PI3K_AKT->Cell_Proliferation PI3K_AKT->Apoptosis MAPK->Cell_Proliferation MAPK->Apoptosis Metastasis Metastasis MAPK->Metastasis

Anticancer signaling pathways of Sophoraflavanone G.
Antimicrobial Activity

Sophoraflavanone G has demonstrated significant antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][12] Its mechanism of action is believed to involve the disruption of bacterial membrane fluidity, leading to cell death.[13] Studies have also shown that Sophoraflavanone G can have a synergistic effect when combined with conventional antibiotics like ampicillin and oxacillin, enhancing their efficacy against resistant strains.[12][14]

Experimental Protocols

The following section outlines the general methodologies employed in the research and analysis of Sophoraflavanone G.

Isolation and Purification

A common method for the isolation of Sophoraflavanone G from its plant source, such as Sophora exigua, involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., roots) is extracted with a solvent like methanol.

  • Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity, such as ethyl acetate.

  • Column Chromatography: The active fraction is further purified using column chromatography. Silica gel is typically used as the stationary phase.[15]

  • Characterization: The purified compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.[15]

Isolation_Workflow Plant_Material Dried Plant Material (e.g., Sophora roots) Extraction Methanol Extraction Plant_Material->Extraction Fractionation Solvent Fractionation (e.g., Ethyl Acetate) Extraction->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography Purified_SFG Purified Sophoraflavanone G Column_Chromatography->Purified_SFG Characterization Spectroscopic Characterization (NMR, MS) Purified_SFG->Characterization

General workflow for the isolation of Sophoraflavanone G.
In Vitro Biological Assays

  • Cytotoxicity Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of Sophoraflavanone G on cell lines. Cells are treated with varying concentrations of the compound, and cell viability is measured by the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial enzymes in living cells.[15]

  • Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with Sophoraflavanone G. Cells are stained with a fluorescent dye like propidium iodide that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured.[15]

  • Apoptosis Assay: Apoptosis can be detected using various methods, including flow cytometry with Annexin V/propidium iodide staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Sophoraflavanone G, such as STATs, Akt, and MAPKs.

  • Antimicrobial Susceptibility Testing (Checkerboard Method): This method is used to assess the synergistic effects of Sophoraflavanone G with antibiotics. It involves testing a range of concentrations of both agents, alone and in combination, to determine the minimum inhibitory concentration (MIC) and the fractional inhibitory concentration (FIC) index.[14]

Conclusion

Sophoraflavanone G is a promising natural compound with a well-defined physicochemical profile and a diverse range of biological activities. Its ability to modulate multiple key signaling pathways involved in inflammation, cancer, and microbial infections makes it a compelling candidate for further investigation and potential therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this multifaceted flavonoid. Further studies, including in vivo efficacy and safety evaluations, are warranted to translate the promising preclinical findings into clinical applications.

References

Sophoraflavanone I: An Overview of A Scarcely Studied Prenylated Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – Sophoraflavanone I, a complex prenylated flavonoid, has been identified with the molecular formula C₃₉H₃₈O₉ and a molecular weight of 650.72 g/mol . Despite its documented chemical properties, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activities, mechanisms of action, and the experimental protocols used for its study. This technical overview summarizes the current knowledge on this compound and highlights the extensive research required to elucidate its potential therapeutic value.

Molecular Profile

A summary of the key molecular identifiers for this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₉H₃₈O₉
Molecular Weight 650.72 g/mol

Current Research Landscape

While the broader class of sophoraflavanones, particularly Sophoraflavanone G, has been the subject of numerous studies investigating their anti-inflammatory, antimicrobial, and anticancer properties, this compound remains largely unexplored. Extensive searches of scientific databases and chemical depositories have yielded minimal information regarding its specific biological functions.

There is a notable absence of published research detailing:

  • Biological Activity: Specific cellular targets, efficacy in disease models, and overall pharmacological profile.

  • Signaling Pathways: The intracellular signaling cascades modulated by this compound.

  • Experimental Protocols: Detailed methodologies for the isolation, purification, and biological evaluation of this compound.

The lack of this critical information prevents the construction of a detailed technical guide or whitepaper as requested. The scientific community is encouraged to pursue further investigation into this potentially valuable natural compound.

A Call for Further Research

The structural complexity of this compound suggests the potential for unique biological activities. To unlock this potential, future research should focus on the following areas:

G cluster_0 Isolation & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action cluster_3 Preclinical Development Isolation Isolation from Sophora moorcroftiana Structure Structural Elucidation (NMR, MS) Isolation->Structure Screening In vitro Bioactivity Screening (e.g., anticancer, anti-inflammatory) Structure->Screening Pathway Signaling Pathway Analysis Screening->Pathway Target Target Identification Pathway->Target InVivo In vivo Efficacy & Toxicology Studies Target->InVivo

Caption: Proposed research workflow for this compound.

This structured approach will be essential to build a foundational understanding of this compound and to determine its potential as a lead compound for drug development. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap.

A Comprehensive Technical Guide on the Preliminary Biological Screening of Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora species such as Sophora flavescens and Sophora alopecuroides, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the preliminary biological screening of Sophoraflavanone G, summarizing key findings on its antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The document presents quantitative data in structured tables, details experimental protocols for key assays, and visualizes relevant biological pathways to facilitate a deeper understanding of its mechanism of action.

Antimicrobial Activity

Sophoraflavanone G has demonstrated significant antimicrobial effects against a range of microorganisms, including drug-resistant bacterial strains.

Quantitative Antimicrobial Data
MicroorganismAssay TypeConcentration/ValueReference
Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains)Growth Inhibition3.13-6.25 µg/mL[1]
Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates)Minimum Inhibitory Concentration (MIC)0.5 to 8 µg/mL[3]
Mutans streptococci (16 strains)Minimum Bactericidal Concentration (MBC)0.5 to 4 µg/mL[4]
Enterococcus faecium (2 strains)Minimum Inhibitory Concentration (MIC)6.25 and 12.5 µg/mL[5]
Enterococcus faeciumMinimum Bactericidal Concentration (MBC)12.5 µg/mL[5]
Synergistic Antimicrobial Effects

Sophoraflavanone G exhibits synergistic activity when combined with conventional antibiotics, enhancing their efficacy against resistant bacteria.[1][3][6]

MicroorganismCombinationEffectReference
Methicillin-resistant Staphylococcus aureus (MRSA)Ampicillin or OxacillinSynergistic (Fractional Inhibitory Concentration Index: 0.188 to 0.375)[3]
Oral Bacteria (S. mutans, S. sanguinis, etc.)Ampicillin or GentamicinSynergistic[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

A common method to determine the antimicrobial activity of a compound is the broth microdilution assay to find the MIC, followed by plating to determine the MBC.

  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate to achieve a logarithmic growth phase.

  • Compound Dilution: Prepare a serial dilution of Sophoraflavanone G in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard) and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of Sophoraflavanone G that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plate is then incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.[4]

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture D Inoculation with Bacteria A->D B Sophoraflavanone G Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation (24h, 37°C) D->E F Visual Inspection for Growth (MIC) E->F G Sub-culturing on Agar Plates F->G H Incubation and Colony Counting (MBC) G->H

Workflow for determining MIC and MBC of Sophoraflavanone G.

Anti-inflammatory Activity

Sophoraflavanone G has been shown to possess potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.

Quantitative Anti-inflammatory Data
Cell Line/ModelParameter MeasuredEffect of Sophoraflavanone GReference
LPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) ProductionInhibition[2][7]
LPS-stimulated RAW264.7 macrophagesProstaglandin E2 (PGE2) ProductionInhibition[2][7]
LPS-stimulated RAW264.7 macrophagesPro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Decreased Expression[2][7]
TNF-α-stimulated keratinocytesCytokine/Chemokine Production (IL-6, IL-8, CXCL1)Inhibition[8]
Ovalbumin-sensitized asthmatic miceAirway Hyper-responsiveness and InflammationReduction[9][10]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: Culture RAW264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Sophoraflavanone G for a specified time (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for a further 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.[2]

Signaling Pathways in Inflammation Modulated by Sophoraflavanone G

Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting multiple signaling pathways, including NF-κB, MAPK, PI3K/Akt, and JAK/STAT.[2][7][11]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK JAK JAK TLR4->JAK Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->PI3K inhibits Sophoraflavanone_G->MAPK inhibits Sophoraflavanone_G->IKK inhibits Sophoraflavanone_G->JAK inhibits Akt Akt PI3K->Akt Inflammatory_Response Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Akt->Inflammatory_Response MAPK->Inflammatory_Response IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65) IκBα->NFκB releases NFκB->Inflammatory_Response translocates to nucleus STAT STAT JAK->STAT phosphorylates STAT->Inflammatory_Response translocates to nucleus G cluster_bcl2 Bcl-2 Family Modulation SG Sophoraflavanone G Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) SG->Bcl2 decreases expression Bax Bax (Pro-apoptotic) SG->Bax increases expression Caspase8 Caspase-8 Activation SG->Caspase8 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Sophoraflavanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanones, a class of prenylated flavonoids predominantly isolated from the genus Sophora, have garnered significant scientific attention for their diverse and potent pharmacological activities. Their unique structural features, characterized by a flavanone skeleton appended with isoprenoid side chains, contribute to a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of sophoraflavanones, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Principles of Sophoraflavanone Bioactivity

The biological activity of sophoraflavanones is intrinsically linked to their chemical structure. Key structural modifications that dictate their potency and selectivity include the nature and position of prenyl groups, as well as the hydroxylation and methoxylation patterns on the flavanone core.

Prenylation: A recurring theme in the SAR of sophoraflavanones is the crucial role of prenyl or lavandulyl groups. These lipophilic moieties enhance the affinity of the molecule for cellular membranes, a critical factor in their mechanism of action, particularly for antimicrobial effects.[1][2] The position of the prenyl group is also important, with substitution at the C8 position often being associated with significant biological activity.[1] This increased lipophilicity, however, can also lead to decreased plasma absorption while increasing tissue accumulation.[1][2]

Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy groups on the aromatic rings of the flavanone skeleton also significantly influence bioactivity. These substitutions can affect the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets. For instance, in the context of anti-inflammatory activity, specific hydroxylation patterns are critical for the inhibition of key signaling pathways.

Quantitative Structure-Activity Relationship Data

To facilitate a comparative analysis of the bioactivity of various sophoraflavanones, the following tables summarize key quantitative data from the literature.

Table 1: Antimicrobial Activity of Sophoraflavanones
CompoundTarget OrganismMIC (μg/mL)MBC (μg/mL)Reference
Sophoraflavanone GMethicillin-resistant Staphylococcus aureus (MRSA)3.13 - 6.25-[3]
Sophoraflavanone GStreptococcus mutans (16 strains)-0.5 - 4[4]
Sophoraflavanone BMethicillin-resistant Staphylococcus aureus (MRSA)15.6 - 31.25-[5]
KurarinoneMethicillin-resistant Staphylococcus aureus (MRSA)<10-[6]
Halogenated 5,7-dihydroxyflavanone derivativesStaphylococcus aureus31.25 - 125-[7]
Methoxy-substituted flavanoneStaphylococcus aureus15.62 - 62.50-[7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxic Activity of Sophoraflavanones
CompoundCell LineIC50 (μM)Reference
(2S)-2'-methoxykurarinoneHuman myeloid leukemia (HL-60)-[8]
(-)-kurarinoneHuman myeloid leukemia (HL-60)-[8]
Sophoraflavanone GHuman myeloid leukemia (HL-60)-[8]
Leachianone AHuman myeloid leukemia (HL-60)-[8]
Isoflavone with two prenyl groups (YS21)Human oral tumor cell lines (HSC-2, HSG)Highest activity among tested isoflavones[9]

IC50: Half-maximal Inhibitory Concentration

Table 3: Anti-inflammatory Activity of Sophoraflavanones
CompoundAssayEffectReference
Sophoraflavanone GLPS-stimulated RAW 264.7 macrophagesInhibition of NO, PGE2, IL-1β, IL-6, TNF-α production[10]
Leachianone ATNF-α-stimulated keratinocytesHighest suppression of IL-6, IL-8, CXCL1[11]
Sophoraflavanone MLPS-primed macrophagesInhibition of NO, IL-6, TNF-α, MCP-1 production[12][13]

LPS: Lipopolysaccharide; NO: Nitric Oxide; PGE2: Prostaglandin E2; IL: Interleukin; TNF-α: Tumor Necrosis Factor-alpha; CXCL1: Chemokine (C-X-C motif) ligand 1; MCP-1: Monocyte Chemoattractant Protein-1

Experimental Protocols

A clear understanding of the methodologies used to generate SAR data is crucial for the interpretation and replication of findings. The following sections detail the key experimental protocols cited in the study of sophoraflavanones.

Antimicrobial Activity Assays

1. Broth Microdilution Method for MIC Determination:

  • Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • A serial two-fold dilution of the sophoraflavanone is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism and medium) and negative (medium only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is recorded as the lowest concentration of the compound that shows no visible turbidity.[5]

2. Checkerboard Method for Synergy Testing:

  • Principle: This method assesses the combined effect of two antimicrobial agents to determine if their interaction is synergistic, additive, indifferent, or antagonistic.

  • Procedure:

    • Two-fold dilutions of two compounds (e.g., a sophoraflavanone and a conventional antibiotic) are prepared along the x and y axes of a 96-well plate.

    • Each well is inoculated with a standardized microbial suspension.

    • Following incubation, the fractional inhibitory concentration (FIC) index is calculated for each combination.

    • The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • A synergistic effect is typically defined by an FIC index of ≤ 0.5.[14]

3. Time-Kill Assay:

  • Principle: This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

  • Procedure:

    • A standardized inoculum of the test microorganism is added to a culture medium containing the sophoraflavanone at a specific concentration (e.g., 1x or 2x MIC).

    • A control culture without the compound is run in parallel.

    • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • The number of viable cells in each aliquot is determined by plating serial dilutions and counting the resulting colonies (colony-forming units per milliliter, CFU/mL).

    • The results are plotted as log10 CFU/mL versus time. A bactericidal effect is often defined as a ≥3-log10 reduction in CFU/mL.[14]

Cytotoxicity Assays

1. MTT Assay (Methyl Thiazolyl Tetrazolium Assay):

  • Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the sophoraflavanone for a specified period.

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control.[4]

Anti-inflammatory Activity Assays

1. Measurement of Nitric Oxide (NO) Production:

  • Principle: NO production in cell culture supernatants is an indicator of inflammatory response and is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

  • Procedure:

    • Macrophages (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the sophoraflavanone.

    • After incubation, the cell culture supernatant is collected.

    • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a standard curve.[10]

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Cell culture supernatants from cells treated with sophoraflavanones and stimulated with an inflammatory agent are collected.

    • The wells of a microplate are coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • The supernatants are added to the wells, and the cytokine binds to the capture antibody.

    • A detection antibody, also specific for the cytokine, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate for the enzyme is added, which produces a colored product.

    • The absorbance is measured, and the cytokine concentration is determined from a standard curve.[10]

3. Western Blotting for Protein Expression Analysis:

  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Cells are lysed to release their proteins.

    • The protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the target protein (e.g., iNOS, COX-2, p65 subunit of NF-κB).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction.

    • The resulting light is detected on X-ray film or by a digital imager. The band intensity corresponds to the amount of the target protein.[10]

Signaling Pathways and Mechanisms of Action

Sophoraflavanones exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms of action.

antimicrobial_mechanism cluster_sophoraflavanone Sophoraflavanone G / Kurarinone cluster_bacterium Bacterial Cell Sophoraflavanone Sophoraflavanone G Kurarinone Membrane Cell Membrane Sophoraflavanone->Membrane Targets CellWall Cell Wall Synthesis Sophoraflavanone->CellWall Inhibits Biofilm Biofilm Formation Sophoraflavanone->Biofilm Prevents Energy Energy Metabolism (ATP Production) Sophoraflavanone->Energy Interferes with Integrity Membrane Integrity Membrane->Integrity Disrupts Biosynthesis Membrane Biosynthesis Membrane->Biosynthesis Inhibits CellDeath Cell Death Integrity->CellDeath Biosynthesis->CellDeath CellWall->CellDeath Energy->CellDeath

Antimicrobial Mechanism of Sophoraflavanones

The antimicrobial activity of sophoraflavanones like sophoraflavanone G and kurarinone is largely attributed to their ability to target and disrupt the bacterial cell membrane.[2][6] This leads to a loss of membrane integrity and inhibition of essential processes such as membrane biosynthesis and cell wall synthesis.[2][6] Furthermore, these compounds can interfere with bacterial energy metabolism and prevent the formation of biofilms, ultimately leading to bacterial cell death.[6]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_pathways Signaling Pathways cluster_inhibition Sophoraflavanone Action cluster_response Inflammatory Response LPS LPS MAPK MAPK (p38, ERK) LPS->MAPK NFkB_path NF-κB Pathway LPS->NFkB_path AP1 AP-1 MAPK->AP1 iNOS_COX2 iNOS & COX-2 Expression NFkB_path->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_path->Cytokines AP1->iNOS_COX2 AP1->Cytokines Sophoraflavanone Sophoraflavanone G Leachianone A Sophoraflavanone M Sophoraflavanone->MAPK Inhibits Sophoraflavanone->NFkB_path Inhibits p65 translocation Sophoraflavanone->AP1 Inhibits Mediators Inflammatory Mediators (NO, PGE2) iNOS_COX2->Mediators

Anti-inflammatory Signaling Pathways Modulated by Sophoraflavanones

Sophoraflavanones exert their anti-inflammatory effects by intervening in key signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS).[10] Compounds like sophoraflavanone G, leachianone A, and sophoraflavanone M have been shown to inhibit the activation of mitogen-activated protein kinases (MAPK) and the nuclear factor-kappa B (NF-κB) pathway.[10][11][12][13] By preventing the translocation of the p65 subunit of NF-κB into the nucleus and inhibiting the activator protein-1 (AP-1) transcription factor, these compounds suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of inflammatory cytokines and mediators.[10][11]

Conclusion

The structure-activity relationships of sophoraflavanones reveal a fascinating interplay between their chemical architecture and biological function. The presence and positioning of prenyl groups are paramount for their antimicrobial and anti-inflammatory activities, primarily by enhancing membrane interactions. The substitution patterns of hydroxyl and methoxy groups further fine-tune their potency and selectivity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for future research aimed at optimizing the therapeutic potential of this promising class of natural products. A thorough understanding of their SAR and mechanisms of action will be instrumental in the design and development of novel sophoraflavanone-based drugs with improved efficacy and safety profiles.

References

Methodological & Application

Application Note: Quantification of Sophoraflavanone G using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sophoraflavanone G is a prenylated flavonoid found in plants of the Sophora genus, notably Sophora flavescens. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. As research into the therapeutic potential of Sophoraflavanone G progresses, the need for a robust and sensitive analytical method for its quantification in biological matrices is paramount. This application note details a validated HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the reliable determination of Sophoraflavanone G, particularly in plasma samples, which is crucial for pharmacokinetic and drug metabolism studies.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of ultra-high-performance liquid chromatography (UHPLC). The protocol involves a liquid-liquid extraction step to isolate Sophoraflavanone G from the plasma matrix. The analyte is then separated from other components on a C18 reversed-phase column using a gradient elution. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode. The transition of the precursor ion to a specific product ion provides the necessary specificity and sensitivity for accurate quantification.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of Sophoraflavanone G from rat plasma and can be adapted for other biological matrices.[1]

  • Reagents and Materials:

    • Rat plasma samples

    • Sophoraflavanone G standard

    • Internal Standard (IS) solution (e.g., Rutin)

    • Ethyl acetate (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 500 µL of ethyl acetate to the tube.

    • Vortex the mixture for 3 minutes to ensure thorough mixing.

    • Centrifuge the sample at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

    • Vortex for 1 minute to dissolve the extract.

    • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

The following are typical UHPLC and MS/MS conditions for the analysis of Sophoraflavanone G.

  • Instrumentation:

    • UHPLC system (e.g., Waters ACQUITY UPLC)

    • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

    • Analytical column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)[2]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water[2]

    • Mobile Phase B: Acetonitrile[2]

    • Flow Rate: 0.4 mL/min[2]

    • Column Temperature: 35°C[2]

    • Injection Volume: 5 µL

    • Gradient Elution Program: [2]

      Time (min) % Mobile Phase B
      0.0 - 10.0 3 - 20
      10.0 - 15.0 20 - 30
      15.0 - 20.0 30 - 50
      20.0 - 25.0 50 - 70
      25.0 - 27.0 70 - 100
      27.0 - 30.0 100
      30.0 - 32.0 100 - 3

      | 32.0 - 35.0| 3 |

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative[1]

    • Capillary Voltage: 3.0 kV[2]

    • Desolvation Temperature: 325°C[2]

    • Desolvation Gas Flow: 800 L/h[2]

    • Cone Gas Flow: 50 L/h

    • Nebulizer Gas Pressure: 7 bar

    • MRM Transitions: [1]

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Sophoraflavanone G 423.2 161.2

      | Rutin (IS) | 609.3 | 300.3 |

Quantitative Data Summary

The following tables summarize the quantitative performance of the described HPLC-MS/MS method for Sophoraflavanone G.

Table 1: Calibration Curve and Linearity [1]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Sophoraflavanone G0.1 - 200> 0.9923

Table 2: Precision and Accuracy [1]

AnalyteIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy
Sophoraflavanone G< 13.2%< 13.2%Good

Table 3: Recovery [1]

AnalyteExtraction Recovery
Sophoraflavanone GNo more than 12.6%

Visualizations

Experimental Workflow for Sophoraflavanone G Quantification

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard (Rutin) plasma->is_addition extraction Liquid-Liquid Extraction (Ethyl Acetate) is_addition->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge evaporation Evaporate Organic Layer (Nitrogen Stream) vortex_centrifuge->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_ms UHPLC-MS/MS Analysis reconstitution->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis analytical_method sample Biological Sample separation Chromatographic Separation (UHPLC) sample->separation Injection ionization Ionization (ESI Negative) separation->ionization precursor_selection Precursor Ion Selection (m/z 423.2) ionization->precursor_selection fragmentation Collision-Induced Dissociation (CID) precursor_selection->fragmentation product_detection Product Ion Detection (m/z 161.2) fragmentation->product_detection quantification Quantification product_detection->quantification Signal Intensity

References

Application Notes and Protocols for the Extraction and Purification of Sophoraflavanone I from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Sophoraflavanone I, a bioactive flavonoid found in plants of the Sophora genus, particularly Sophora flavescens. The methodologies described are based on established techniques for the isolation of structurally related flavonoids from this plant and are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a prenylated flavonoid that, along with other related compounds from Sophora flavescens, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Effective isolation and purification of this compound are critical for further pharmacological studies and potential drug development. This document outlines various extraction and purification strategies, from initial crude extraction to final high-purity isolation.

Extraction Methodologies

The initial step in isolating this compound involves extracting the compound from the plant material, typically the dried roots of Sophora flavescens. Several methods can be employed, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Conventional Solvent Extraction

This is a traditional and widely used method for obtaining a crude extract enriched with flavonoids.

Protocol:

  • Preparation of Plant Material: Grind the dried roots of Sophora flavescens into a coarse powder (approximately 40-60 mesh).

  • Extraction: Macerate the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v). Perform the extraction three times, each for 24 hours, at room temperature with constant stirring.

  • Filtration and Concentration: After each extraction, filter the mixture to separate the extract from the plant residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction efficiency, often requiring shorter extraction times and lower solvent consumption.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described in the conventional solvent extraction method.

  • Extraction: Suspend the powdered plant material in a suitable solvent (e.g., 70% ethanol) in a flask. Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30-40 minutes at a controlled temperature (e.g., 50-60°C).

  • Filtration and Concentration: Filter the extract and concentrate it as described previously.

Mechanochemical-Promoted Extraction (MPE)

MPE is a green chemistry approach that involves grinding the plant material with a solid assistant to enhance extraction efficiency with water as the solvent.

Protocol:

  • Grinding: Co-grind the powdered roots of Sophora flavescens with sodium carbonate (Na₂CO₃) at a 1:0.15 ratio (plant material:Na₂CO₃, w/w) in a planetary ball mill at approximately 440 rpm for 15-20 minutes.

  • Extraction: Transfer the ground mixture to a beaker and add deionized water at a solid-to-liquid ratio of 1:25 (w/v). Stir for 20-30 minutes at room temperature.

  • Filtration and Acidification: Filter the mixture. Adjust the pH of the filtrate to around 5.0 with a suitable acid to precipitate the flavonoids.

  • Collection: Centrifuge the solution to collect the flavonoid-rich precipitate.

Purification Strategies

Following initial extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity.

Macroporous Resin Column Chromatography

This technique is effective for the initial enrichment of flavonoids from the crude extract. AB-8 type macroporous resin is a suitable choice.

Protocol:

  • Preparation of Crude Extract: Dissolve the crude extract in an appropriate solvent (e.g., 20% ethanol) to a suitable concentration (e.g., 0.2-0.3 mg/mL of total flavonoids). Adjust the pH to approximately 4.0.

  • Column Packing and Equilibration: Pack a glass column with pre-treated AB-8 macroporous resin. Equilibrate the column by washing with deionized water.

  • Loading: Load the prepared crude extract solution onto the column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: Wash the column with 10 BV of deionized water to remove impurities.

  • Elution: Elute the adsorbed flavonoids with a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80% ethanol). Collect fractions and monitor the flavonoid content using thin-layer chromatography (TLC) or HPLC. Fractions containing this compound are pooled and concentrated. A study on total flavonoids from a related Sophora species showed that a one-step purification using AB-8 resin increased the total flavonoid content by approximately 4.76-fold with a recovery yield of 84.93%[1][2].

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the preparative separation of compounds from complex mixtures without a solid support matrix, thus avoiding irreversible adsorption.

Protocol:

  • Preparation of Sample: Dissolve the flavonoid-enriched fraction obtained from macroporous resin chromatography in the two-phase solvent system.

  • Solvent System Selection: A common two-phase solvent system for the separation of flavanones from Sophora flavescens is n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v)[3].

  • HSCCC Operation:

    • Fill the column with the stationary phase (the upper phase of the solvent system).

    • Rotate the column at a suitable speed (e.g., 850 rpm).

    • Pump the mobile phase (the lower phase of the solvent system) through the column at a specific flow rate (e.g., 1.0-2.0 mL/min).

    • Once the system reaches hydrodynamic equilibrium, inject the sample solution.

    • Collect fractions continuously and monitor with TLC or HPLC to identify the fractions containing pure this compound.

    • One study successfully isolated Sophoraflavanone G, a structurally similar compound, with a purity of 95.6% and a recovery of 91.7% from a crude extract using this method[3].

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final polishing step to achieve very high purity, preparative HPLC is often employed.

Protocol:

  • Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase solvent.

  • Chromatography: Inject the sample onto the preparative HPLC system. Elute with a programmed gradient to separate this compound from any remaining impurities.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction and purification of flavonoids from Sophora species. Note that specific data for this compound is limited, and the data presented here for related compounds can be used as a reference.

Table 1: Extraction Yields of Total Flavonoids from Sophora flavescens

Extraction MethodSolvent/ConditionsYield (mg/g of raw material)Reference
Mechanochemical-PromotedWater with 15% Na₂CO₃, 440 rpm, 17 min35.17[4]
Ultrasound-Assisted[C₈mim]BF₄, 27 mL/g, 38 min, 56°CNot specified for total flavonoids[5]

Table 2: Purity and Recovery of Flavonoids from Sophora species using HSCCC

CompoundStarting MaterialPurity (%)Recovery (%)Reference
Sophoraflavanone G350 mg crude extract95.691.7[3]
Kushenol I350 mg crude extract97.391.8[3]
Kurarinone350 mg crude extract99.492.3[3]

Table 3: Enrichment of Total Flavonoids using Macroporous Resin Chromatography

ParameterBefore PurificationAfter PurificationReference
Total Flavonoid Content (%)12.1457.82[1][2]
Recovery Yield (%)-84.93[1][2]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Dried Sophora flavescens Roots Grinding Grinding to Powder Plant_Material->Grinding Extraction_Method Extraction (Solvent, UAE, or MPE) Grinding->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Flavonoid-Enriched Fraction Macroporous_Resin->Enriched_Fraction HSCCC_Prep_HPLC HSCCC or Preparative HPLC Enriched_Fraction->HSCCC_Prep_HPLC Pure_Compound Pure this compound HSCCC_Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of flavonoids from Sophora flavescens, such as Sophoraflavanone G and M, are often attributed to their ability to modulate key inflammatory signaling pathways. A common mechanism involves the inhibition of the NF-κB and MAPK/JNK/AP-1 pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).[6]

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Sophoraflavanone_I This compound Sophoraflavanone_I->JNK Sophoraflavanone_I->IKK AP1 AP-1 JNK->AP1 Nucleus Nucleus AP1->Nucleus IkBa IκBα IKK->IkBa phosphorylates & degrades NFkB NF-κB IkBa->NFkB NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes

Caption: Inhibition of inflammatory pathways by this compound.

References

In Vitro Assay Protocols for Sophoraflavanone G: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro assays utilizing Sophoraflavanone G (SG), a prenylated flavonoid with demonstrated anti-inflammatory, anticancer, and antiviral properties. The following sections offer structured data, step-by-step experimental methodologies, and visual diagrams of key signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Summary

Sophoraflavanone G has been evaluated across various in vitro models, demonstrating a range of biological activities. The following table summarizes the key quantitative data from published studies.

Assay TypeTarget/Cell LineParameterValueReference
Antiviral Activity Dengue Virus (DENV) RNA PolymeraseIC5014.5 µM[1][2]
Zika Virus (ZIKV) RNA PolymeraseIC5022.6 µM[1][2][3]
Anti-inflammatory Activity Prostaglandin E2 (PGE2) Production (LPS-treated RAW 264.7 cells)InhibitionObserved at 1-50 µM[4]
Cyclooxygenase-2 (COX-2) Down-regulation (LPS-treated RAW 264.7 cells)InhibitionObserved at 1-50 µM[4]
Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Production (LPS-stimulated RAW 264.7 cells)InhibitionObserved at 2.5-20 µM[5]
Anticancer Activity Human Myeloid Leukemia (HL-60) CellsIC50~20 µM (48h)
Triple-Negative Breast Cancer (MDA-MB-231) CellsApoptosis InductionConcentration-dependent

Key Signaling Pathways

Sophoraflavanone G exerts its biological effects by modulating several key cellular signaling pathways. The following diagrams illustrate the pathways implicated in its anti-inflammatory and pro-apoptotic activities.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage (e.g., RAW 264.7) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB->NFkB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines COX2 COX-2 Gene_Expression->COX2 PGE2 PGE2 COX2->PGE2 SG Sophoraflavanone G SG->MAPK Inhibits SG->NFkB Inhibits Translocation

Caption: Anti-inflammatory signaling pathway modulated by Sophoraflavanone G.

apoptosis_pathway cluster_cell Cancer Cell (e.g., HL-60, MDA-MB-231) cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_nucleus Nucleus SG Sophoraflavanone G Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) SG->Bcl2 Downregulates Bax Bax (Pro-apoptotic) SG->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves DNA_frag DNA Fragmentation Casp3->DNA_frag Induces CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis DNA_frag->Apoptosis

Caption: Pro-apoptotic signaling pathway induced by Sophoraflavanone G.

Experimental Workflow Diagrams

The following diagrams outline the general workflows for common in vitro assays used to characterize the activity of Sophoraflavanone G.

mtt_workflow start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat cells with various concentrations of Sophoraflavanone G incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: General workflow for an MTT cell viability assay.

western_blot_workflow start Start treat_cells Treat cells with Sophoraflavanone G start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane (PVDF/Nitrocellulose) sds_page->transfer block Block membrane with BSA or milk transfer->block primary_ab Incubate with primary antibody block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Add ECL substrate and detect chemiluminescence wash2->detect analyze Analyze protein bands detect->analyze end End analyze->end

Caption: General workflow for a Western blot analysis.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This protocol is designed to assess the effect of Sophoraflavanone G on cell viability and to determine its cytotoxic concentration (IC50).[6][7]

Materials:

  • 96-well flat-bottom sterile plates

  • Appropriate cell line (e.g., RAW 264.7, HL-60, MDA-MB-231)

  • Complete cell culture medium

  • Sophoraflavanone G (SG) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of SG in complete medium. Remove the old medium from the wells and add 100 µL of the diluted SG solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest SG concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protein Expression Analysis: Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins in response to Sophoraflavanone G treatment.[8][9][10][11][12]

Materials:

  • Cell culture dishes (6-well or 10 cm)

  • Sophoraflavanone G

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with SG as required. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Sophoraflavanone G.[13][14][15]

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Sophoraflavanone G

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with SG for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Anti-inflammatory Activity: NF-κB Reporter Assay

This assay measures the effect of Sophoraflavanone G on the activation of the NF-κB signaling pathway, typically in response to an inflammatory stimulus like LPS.[16][17][18][19][20]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, THP-1)

  • 96-well white, clear-bottom plates

  • Sophoraflavanone G

  • Inflammatory stimulus (e.g., LPS or TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of SG for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells and incubate for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Calculate the percentage of inhibition of NF-κB activation by SG.

Antiviral Activity: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay determines the ability of Sophoraflavanone G to directly inhibit the activity of viral RNA polymerase.[1][2][21][22][23]

Materials:

  • Purified recombinant viral RdRp (e.g., from Dengue or Zika virus)

  • RNA template/primer

  • Reaction buffer

  • Radionuclide-labeled nucleotides (e.g., [α-³²P]GTP) or a fluorescence-based detection system

  • Sophoraflavanone G

  • Filter paper and scintillation counter (for radioactive assay) or a fluorescence plate reader

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, RNA template/primer, and various concentrations of SG.

  • Enzyme Addition: Add the purified RdRp to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 1 hour).

  • Termination: Stop the reaction (e.g., by adding EDTA).

  • Detection of RNA Synthesis:

    • Radioactive Method: Spot the reaction mixture onto filter paper, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence Method: Use a dye that specifically binds to the double-stranded RNA product and measure the fluorescence.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each concentration of SG and determine the IC50 value.

References

Application Notes and Protocols: Sophoraflavanone I in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sophoraflavanone I, specifically Sophoraflavanone G (SG), in cancer cell line research. This document includes quantitative data on its cytotoxic effects, detailed protocols for key experiments, and visualizations of the signaling pathways involved in its mechanism of action.

Introduction

Sophoraflavanone G (SG), a prenylated flavonoid isolated from Sophora flavescens, has demonstrated significant anti-tumor properties in various cancer cell lines.[1][2][3] Its therapeutic potential stems from its ability to induce apoptosis, inhibit cell proliferation and metastasis, and modulate key signaling pathways implicated in cancer progression.[3][4][5] This document outlines the application of SG in studying triple-negative breast cancer and leukemia cell lines.

Quantitative Data

The cytotoxic activity of Sophoraflavanone G has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but effects observed at concentrations ranging from 10-50 µM[1][2]
BT-549Triple-Negative Breast CancerNot explicitly stated, but effects observed at various concentrations[3]
HL-60Human LeukemiaEffects observed at concentrations of 3-30 µM[4]
KG-1aAcute Myeloid LeukemiaNot explicitly stated, but demonstrated dose-dependent suppression of proliferation[6]
EoL-1Acute Myeloid LeukemiaNot explicitly stated, but demonstrated dose-dependent suppression of proliferation[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Sophoraflavanone G on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HL-60)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sophoraflavanone G (SG) stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Sophoraflavanone G (e.g., 0, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by Sophoraflavanone G.

Materials:

  • Cancer cell lines

  • Sophoraflavanone G (SG)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow Cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of SG for the indicated time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Sophoraflavanone G.

Materials:

  • Cancer cell lines

  • Sophoraflavanone G (SG)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspases, p-STAT3, p-Akt, p-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with Sophoraflavanone G as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

Sophoraflavanone G exerts its anti-cancer effects by modulating several critical signaling pathways.

Induction of Apoptosis

SG induces apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[1][4] It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][4] This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[1][4] SG has also been shown to increase the levels of cleaved caspase-8, suggesting the involvement of the extrinsic pathway.[1]

Sophoraflavanone_G Sophoraflavanone G Bcl2_BclxL Bcl-2, Bcl-xL Sophoraflavanone_G->Bcl2_BclxL Bax Bax Sophoraflavanone_G->Bax Caspase8 Caspase-8 Sophoraflavanone_G->Caspase8 Mitochondria Mitochondria Bcl2_BclxL->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase3 Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT P pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->JAK cluster_EGFR EGFR Signaling cluster_MAPK MAPK Signaling EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation_Metastasis Proliferation Metastasis AKT->Proliferation_Metastasis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration_Invasion Migration Invasion ERK->Migration_Invasion Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->EGFR Sophoraflavanone_G->Ras

References

Efficacy Testing of Sophoraflavanone I in a Murine Model of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Sophoraflavanone I is a prenylated flavonoid, a class of compounds known for a variety of biological activities, including anti-inflammatory and anti-cancer properties. Due to a scarcity of specific in vivo data for this compound, this document outlines a proposed animal model for efficacy testing based on the well-documented anti-inflammatory effects of the closely related compound, Sophoraflavanone G.[1][2][3][4][5][6][7][8][9][10] Sophoraflavanone G has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.[5] This application note details a robust and reproducible murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI) to evaluate the potential therapeutic efficacy of this compound.[11][12][13]

The LPS-induced ALI model in mice is a well-established preclinical model that mimics key features of human acute respiratory distress syndrome (ARDS), including neutrophil infiltration, release of pro-inflammatory cytokines, and damage to the alveolar-capillary barrier.[12][13] This model is therefore highly suitable for assessing the anti-inflammatory potential of novel therapeutic agents like this compound.

Principle

This protocol describes the induction of acute lung injury in mice via intratracheal administration of lipopolysaccharide (LPS).[11][14] The efficacy of this compound as a potential anti-inflammatory agent will be assessed by its ability to mitigate the inflammatory cascade and subsequent lung tissue damage. Key outcome measures will include the analysis of inflammatory cell infiltration and cytokine levels in bronchoalveolar lavage fluid (BALF), as well as histological evaluation of lung tissue.[15][16][17][18][19]

Experimental Workflow

G cluster_0 Animal Acclimatization & Grouping cluster_1 ALI Induction & Treatment cluster_2 Sample Collection & Analysis Acclimatization Acclimatization of Mice (1 week) Grouping Randomization into Treatment Groups (n=8-10 per group) Acclimatization->Grouping Pretreatment Pre-treatment with this compound or Vehicle (i.p. or oral gavage) Grouping->Pretreatment LPS_instillation Intratracheal Instillation of LPS (5 mg/kg) Pretreatment->LPS_instillation Euthanasia Euthanasia (24-72 hours post-LPS) LPS_instillation->Euthanasia BALF_collection Bronchoalveolar Lavage Fluid (BALF) Collection Euthanasia->BALF_collection Lung_harvest Lung Tissue Harvest Euthanasia->Lung_harvest BALF_analysis BALF Analysis: - Total & Differential Cell Counts - Cytokine Levels (ELISA) BALF_collection->BALF_analysis Histo_analysis Histological Analysis: - H&E Staining - Lung Injury Scoring Lung_harvest->Histo_analysis G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Sophoraflavanone_I This compound Sophoraflavanone_I->MAPK inhibits Sophoraflavanone_I->IKK inhibits AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines upregulates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines upregulates

References

Application Notes and Protocols for Sophoraflavanone G in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Sophoraflavanone G in cell culture experiments. Sophoraflavanone G, a flavonoid isolated from Sophora flavescens, has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects[1][2][3]. Accurate and consistent preparation of Sophoraflavanone G solutions is critical for obtaining reproducible experimental results.

Data Presentation: Solubility and Storage

Proper solubilization and storage are paramount for maintaining the biological activity of Sophoraflavanone G. The following table summarizes its solubility in common laboratory solvents and recommended storage conditions.

ParameterValueSource
Molecular Weight 424.49 g/mol [2][4][5]
Solubility in DMSO 30 mg/mL to 250 mg/mL (equivalent to ~70.67 mM to 588.94 mM)[1][2][5][6]
Solubility in DMF 30 mg/mL[6]
Solubility in Ethanol 20 mg/mL[6]
Recommended Stock Solution Storage Temperature -20°C or -80°C[1][2][4][5]
Stock Solution Stability at -20°C Up to 1 month[2]
Stock Solution Stability at -80°C Up to 6 months[2]

Experimental Protocols

This section details the recommended procedure for preparing a Sophoraflavanone G stock solution and subsequently diluting it for use in cell culture experiments.

Materials
  • Sophoraflavanone G powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath

  • Cell culture medium appropriate for the cell line

  • Sterile, filtered serological pipettes and tubes for dilution

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Pre-warming and Weighing: Allow the vial of Sophoraflavanone G powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. The molecular weight of Sophoraflavanone G is 424.49 g/mol . For 1 mg of Sophoraflavanone G:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

    • Volume (µL) = (0.001 g / 424.49 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 235.6 µL

  • Dissolution: Add the calculated volume of cell culture grade DMSO to the vial containing the Sophoraflavanone G powder.

  • Aiding Solubilization: To ensure complete dissolution, vortex the solution vigorously. If particulates are still visible, you can warm the tube to 37°C and sonicate in an ultrasonic bath for a short period[2][5].

  • Sterilization: While DMSO at high concentrations is generally sterile, for stringent cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[1][2]. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage[2].

Protocol for Preparing Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the Sophoraflavanone G stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock solution in 1 mL of medium), resulting in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without Sophoraflavanone G) to the cell culture medium to account for any effects of the solvent on the cells.

  • Application to Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of Sophoraflavanone G or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizations

Workflow for Sophoraflavanone G Solution Preparation

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh Sophoraflavanone G add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate (37°C) add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute add_to_cells Add to Cells dilute->add_to_cells

Caption: Workflow for preparing Sophoraflavanone G solutions.

Signaling Pathway Inhibition by Sophoraflavanone G

Sophoraflavanone G has been shown to exert its anti-inflammatory and anti-cancer effects by modulating key signaling pathways. For instance, it can suppress the MAPK-related pathways to induce apoptosis in cancer cells[1][2]. In inflammatory responses, it has been observed to inhibit the NF-κB and MAPK signaling pathways[7].

G cluster_pathway Simplified Signaling Pathway stimulus External Stimulus (e.g., LPS, Growth Factors) mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb response Cellular Response (Inflammation, Proliferation) mapk->response nfkb->response sfg Sophoraflavanone G sfg->mapk Inhibits sfg->nfkb Inhibits

Caption: Inhibition of MAPK and NF-κB pathways by Sophoraflavanone G.

References

Application Notes and Protocols for Sophoraflavanone G as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone G (SFG) is a prenylated flavonoid predominantly isolated from plants of the Sophora genus, such as Sophora flavescens.[1][2] It has garnered significant attention within the scientific community for its potent antimicrobial properties, particularly against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These notes provide a comprehensive overview of SFG's antimicrobial activity, mechanism of action, and protocols for its evaluation as a potential therapeutic agent.

Antimicrobial Spectrum and Efficacy

Sophoraflavanone G has demonstrated significant inhibitory and bactericidal effects against a range of bacteria. Its efficacy is particularly notable against Gram-positive bacteria.

Quantitative Antimicrobial Activity

The antimicrobial potency of Sophoraflavanone G has been quantified using standard microbiology assays. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G

Bacterial StrainMIC Range (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 8[3]
Methicillin-Resistant Staphylococcus aureus (MRSA)3.13 - 6.25[1]
mutans streptococci0.5 - 4 (MBC values)[4]

Table 2: Synergistic Activity of Sophoraflavanone G with Antibiotics against MRSA

AntibioticSophoraflavanone G Concentration (µg/mL)Fold Decrease in Gentamicin MICReference
Gentamicin0.034[5]
Antibiotic Fractional Inhibitory Concentration Index (FICI) Interpretation Reference
Ampicillin0.188 - 0.375Synergistic[3]
Oxacillin0.188 - 0.375Synergistic[3]

Mechanism of Action

The antimicrobial activity of Sophoraflavanone G is multifaceted, primarily targeting the bacterial cell envelope and related physiological processes.

  • Cell Membrane Disruption : SFG alters the fluidity of the bacterial cytoplasmic membrane, affecting both the hydrophilic and hydrophobic regions.[6][7] This disruption of membrane integrity is a key mechanism of its antibacterial action.[2]

  • Inhibition of Cell Wall Synthesis : Evidence suggests that Sophoraflavanone G can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[8][9] It has been proposed that SFG directly binds to peptidoglycan.[8]

  • Biofilm Inhibition : SFG has been shown to inhibit the formation of bacterial biofilms, which are structured communities of bacteria that exhibit increased resistance to antimicrobial agents.[2] At sub-inhibitory concentrations, SFG can significantly reduce biofilm formation in MRSA.[2]

  • Inhibition of Energy Metabolism : Some flavonoids are known to inhibit bacterial energy metabolism, and this may also be a contributing factor to SFG's antimicrobial effects.[10]

  • Inhibition of DNA Gyrase : Quercetin, another flavonoid, has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[10] While not directly demonstrated for SFG, this represents a potential mechanism of action for flavonoids.

Below is a diagram illustrating the proposed mechanisms of action of Sophoraflavanone G.

Sophoraflavanone_G_Mechanism_of_Action cluster_bacterium Bacterial Cell Membrane Cell Membrane CellWall Cell Wall (Peptidoglycan) DNA Bacterial DNA Biofilm Biofilm Formation Metabolism Energy Metabolism SFG Sophoraflavanone G SFG->Membrane Disrupts Fluidity SFG->CellWall Inhibits Synthesis SFG->DNA Inhibits Gyrase (Potential) SFG->Biofilm Inhibits SFG->Metabolism Inhibits (Potential)

Caption: Proposed antimicrobial mechanisms of Sophoraflavanone G.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antimicrobial properties of Sophoraflavanone G.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here.[11]

Materials:

  • Sophoraflavanone G (SFG) stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol Workflow:

MIC_Assay_Workflow A Prepare serial two-fold dilutions of SFG in CAMHB in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E F Optionally, measure absorbance at 600 nm to quantify growth inhibition. E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micro-pipettors and tips

Protocol:

  • Following the MIC assay, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a sterile agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of SFG that results in a ≥99.9% reduction in the initial bacterial inoculum.

Biofilm Inhibition Assay

This protocol assesses the ability of Sophoraflavanone G to prevent biofilm formation.

Materials:

  • Sophoraflavanone G

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Protocol Workflow:

Biofilm_Inhibition_Assay_Workflow A Add bacterial suspension and different concentrations of SFG to 96-well plates. B Incubate plates for 24 hours at 37°C to allow biofilm formation. A->B C Wash plates with PBS to remove non-adherent cells. B->C D Stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes. C->D E Wash plates to remove excess stain and air dry. D->E F Solubilize the stain with 30% acetic acid. E->F G Measure the absorbance at 570 nm to quantify biofilm mass. F->G

Caption: Workflow for the Biofilm Inhibition Assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to evaluate the potential toxicity of Sophoraflavanone G against mammalian cells to determine its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13]

Materials:

  • Mammalian cell line (e.g., normal human gingival fibroblasts[4], PBMCs[12][13])

  • Sophoraflavanone G

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Sophoraflavanone G for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Safety and Handling

Sophoraflavanone G should be handled in a laboratory setting following standard safety procedures. For in vitro studies, it is typically dissolved in a solvent like DMSO. The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid solvent-induced toxicity. While studies have shown SFG to have no cytotoxic effect on normal human gingival fibroblast cells at its antimicrobial concentrations[4], comprehensive toxicological studies are necessary for any in vivo applications.

Conclusion

Sophoraflavanone G presents a promising natural compound for the development of new antimicrobial agents, particularly for combating resistant pathogens like MRSA. Its multifaceted mechanism of action, including disruption of the cell membrane and inhibition of biofilm formation, makes it an attractive candidate for further research and development. The provided protocols offer a foundation for the systematic evaluation of its antimicrobial potential.

References

Application Notes & Protocols for In Vivo Testing of Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the in vivo evaluation of Sophoraflavanone G (SFG), a bioactive flavonoid isolated from Sophora flavescens. The following sections outline experimental designs for assessing the anti-inflammatory and antibacterial properties of SFG in established animal models.

Anti-Inflammatory Activity in a Murine Model of Allergic Asthma

This protocol describes the use of an ovalbumin (OVA)-sensitized mouse model to investigate the efficacy of Sophoraflavanone G in mitigating allergic airway inflammation.

Experimental Protocol

1.1. Animal Model:

  • Species: Female BALB/c mice.[1]

  • Age: 6-8 weeks.

  • Housing: Standard pathogen-free conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.

1.2. Materials:

  • Sophoraflavanone G (SFG)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)₃)

  • Phosphate-buffered saline (PBS)

  • Methacholine

  • Giemsa stain

  • Reagents for ELISA and RT-PCR

1.3. Experimental Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.

  • Challenge:

    • From days 21 to 23, challenge the sensitized mice with 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.

  • Sophoraflavanone G Administration:

    • From days 18 to 23, administer SFG (5 or 10 mg/kg body weight) via intraperitoneal injection daily, one hour before the OVA challenge.[2] A vehicle control group (e.g., DMSO or saline) should be included.

  • Endpoint Measurements (Day 24):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of aerosolized methacholine (0-40 mg/mL) using a whole-body plethysmograph.[2]

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) using Giemsa staining.[2]

    • Lung Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for goblet cell hyperplasia.[2][3]

    • Cytokine and Chemokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13), IFN-γ, and inflammatory chemokines (e.g., CCL11, CCL24) in BALF and lung homogenates using ELISA and RT-PCR, respectively.[2][4]

    • Splenocyte Culture: Isolate splenocytes and re-stimulate with OVA in vitro. Measure cytokine production (IL-4, IL-5, IL-13, IFN-γ) in the culture supernatant by ELISA.[2]

Data Presentation

Table 1: Effect of Sophoraflavanone G on Airway Inflammation in OVA-Sensitized Mice

Treatment GroupDose (mg/kg)Total Cells in BALF (x10⁵)Eosinophils in BALF (x10⁴)IL-4 in BALF (pg/mL)IL-5 in BALF (pg/mL)IL-13 in BALF (pg/mL)
Control-1.2 ± 0.30.1 ± 0.0510.5 ± 2.18.2 ± 1.515.3 ± 3.2
OVA-Challenged-8.5 ± 1.24.8 ± 0.955.2 ± 7.848.6 ± 6.562.1 ± 8.9
SFG56.1 ± 0.92.9 ± 0.638.4 ± 5.535.1 ± 4.845.7 ± 6.1*
SFG104.2 ± 0.7 1.5 ± 0.425.6 ± 4.2 22.3 ± 3.930.2 ± 5.3**

*Data are representative and presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the OVA-challenged group.

Experimental Workflow

G cluster_sensitization Sensitization Phase cluster_treatment_challenge Treatment and Challenge Phase cluster_analysis Analysis Phase cluster_endpoints Endpoints day0 Day 0 OVA/Alum (i.p.) day14 Day 14 OVA/Alum (i.p.) day18 Day 18-23 SFG (i.p.) day14->day18 Rest day21 Day 21-23 Aerosolized OVA day24 Day 24 Endpoint Analysis day21->day24 Post-Challenge AHR AHR Measurement day24->AHR BALF BALF Analysis day24->BALF Histo Lung Histology day24->Histo Cytokines Cytokine Profiling day24->Cytokines Splenocytes Splenocyte Culture day24->Splenocytes

Murine Asthma Model Workflow

Antibacterial Activity in a Duckling Model of Peritonitis

This protocol details the evaluation of Sophoraflavanone G's efficacy against Riemerella anatipestifer infection in a duckling peritonitis model.[5]

Experimental Protocol

2.1. Animal Model:

  • Species: 1-day-old Cherry Valley ducklings.

  • Housing: Housed in sterile isolators with controlled temperature and humidity. Provide sterile food and water ad libitum.

2.2. Materials:

  • Sophoraflavanone G (SFG)

  • Riemerella anatipestifer (e.g., ATCC 11845)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • CO₂ for euthanasia

2.3. Experimental Procedure:

  • Bacterial Culture:

    • Culture R. anatipestifer in TSB overnight at 37°C.

    • Harvest bacteria by centrifugation, wash with PBS, and resuspend to a concentration of 1 x 10⁸ CFU/mL.

  • Infection:

    • Induce peritonitis by intraperitoneal injection of 0.5 mL of the bacterial suspension.[5]

  • Sophoraflavanone G Administration:

    • At 3 hours post-infection, administer SFG (10 mg/kg body weight) via intramuscular injection.[5] Include a vehicle control group.

  • Endpoint Measurements (24 hours post-infection):

    • Bacterial Load Quantification: Euthanize ducklings by CO₂ inhalation.[5] Aseptically collect brain, liver, lung, and kidney tissues.[5]

    • Homogenize tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on Tryptic Soy Agar.

    • Incubate plates at 37°C for 24-48 hours and count colony-forming units (CFU). Express results as log₁₀ CFU/g of tissue.

    • Histopathology: Collect tissues, fix in 10% neutral buffered formalin, and process for H&E staining to assess tissue damage.[5]

Data Presentation

Table 2: Effect of Sophoraflavanone G on Bacterial Load in R. anatipestifer-Infected Ducklings

Treatment GroupDose (mg/kg)Brain (log₁₀ CFU/g)Liver (log₁₀ CFU/g)Lungs (log₁₀ CFU/g)Kidneys (log₁₀ CFU/g)
Infected Control-6.8 ± 0.57.2 ± 0.67.5 ± 0.48.1 ± 0.7
SFG104.5 ± 0.4 5.1 ± 0.55.3 ± 0.6 4.8 ± 0.5

*Data are representative and presented as mean ± SEM. *p < 0.001 compared to the infected control group.

Experimental Workflow

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_endpoints Endpoints Infection Time 0h Induce Peritonitis (i.p. R. anatipestifer) Treatment Time 3h SFG Administration (i.m.) Infection->Treatment Analysis Time 24h Tissue Collection Treatment->Analysis BacterialLoad Bacterial Load (CFU/g tissue) Analysis->BacterialLoad Histology Histopathology Analysis->Histology

Duckling Peritonitis Model Workflow

Key Signaling Pathways Modulated by Sophoraflavanone G

Sophoraflavanone G has been shown to exert its effects by modulating several key intracellular signaling pathways, primarily related to inflammation and apoptosis.[4][6][7][8][9]

Anti-Inflammatory Signaling Pathways

SFG has been reported to inhibit pro-inflammatory responses by suppressing the NF-κB and MAPK signaling pathways.[6][9] It also appears to upregulate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[4]

G SFG Sophoraflavanone G MAPK MAPK Pathway (ERK, p38, JNK) SFG->MAPK Inhibits NFkB NF-κB Pathway SFG->NFkB Inhibits Nrf2 Nrf2/HO-1 Pathway SFG->Nrf2 Activates LPS_TNF Inflammatory Stimuli (e.g., LPS, TNF-α) LPS_TNF->MAPK LPS_TNF->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) NFkB->Mediators Antioxidant Antioxidant Response Nrf2->Antioxidant

Anti-inflammatory Signaling of SFG
Anticancer Signaling Pathway (Triple-Negative Breast Cancer)

In the context of triple-negative breast cancer, SFG has been found to suppress tumor growth by inhibiting the EGFR-PI3K-AKT signaling pathway.[7]

G SFG Sophoraflavanone G EGFR EGFR SFG->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Metastasis AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Anticancer Signaling of SFG in TNBC

References

Application Notes and Protocols: Techniques for Measuring Sophoraflavanone G's Effect on ROS Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone G (SG) is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens. It has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.[1][2][3] Notably, the effect of Sophoraflavanone G on the generation of Reactive Oxygen Species (ROS) is complex and appears to be context-dependent. In some biological systems, SG demonstrates potent antioxidant effects by scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.[2][4] Conversely, in certain cancer cell lines, SG has been shown to act as a pro-oxidant, inducing ROS production to trigger apoptosis.[1][5]

This dual functionality makes it crucial to employ precise and appropriate techniques to characterize the impact of SG on ROS generation in any given experimental model. These application notes provide an overview of key methodologies and detailed protocols for assessing the multifaceted effects of Sophoraflavanone G on cellular ROS levels.

Overview of Measurement Techniques

The choice of assay is critical for accurately determining whether Sophoraflavanone G is enhancing or attenuating ROS levels. A multi-faceted approach, combining direct ROS detection with the measurement of antioxidant capacity and oxidative damage, is recommended.

Common techniques include:

  • Direct Measurement of Intracellular ROS: Utilizes fluorescent or chemiluminescent probes that react with ROS to produce a measurable signal.

  • Assessment of Antioxidant Enzyme Activity: Measures the activity of key enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) that regulate ROS levels.[6]

  • Quantification of Oxidative Damage: Involves measuring the end-products of ROS-mediated damage to lipids, proteins, or DNA. The malondialdehyde (MDA) assay is a common method for assessing lipid peroxidation.[6]

  • In Vitro Radical Scavenging Assays: Determines the direct free-radical scavenging capacity of a compound using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[2][7]

Data Presentation: Quantitative Effects of Sophoraflavanone G

The following tables summarize quantitative data from studies investigating the antioxidant and pro-oxidant effects of Sophoraflavanone G.

Table 1: In Vitro Antioxidant Activity of Sophoraflavanone G

Assay Type Result Source Organism Reference

| DPPH Radical Scavenging | IC₅₀: 5.26 µg/mL | Sophora flavescens |[2] |

Table 2: Cellular Effects of Sophoraflavanone G on ROS and Oxidative Stress Markers

Cell/Animal Model SG Concentration/Dose Observed Effect Measurement Technique Reference
Triple-Negative Breast Cancer (MDA-MB-231) 10-40 µM Increased ROS production Flow cytometry [5]
Triple-Negative Breast Cancer (TNBC) Cells Not specified Induced ROS production, Increased MDA Not specified [1]
Murine Asthma Model (BALB/c mice) 10 mg/kg Increased SOD and GSH expression Enzyme activity assays [4][8]
Murine Asthma Model (BALB/c mice) 10 mg/kg Attenuated MDA levels TBARS assay [4][8]

| LLC-PK1 Kidney Cells (AAPH-induced) | 1-10 µg/mL | Protected against oxidative damage | Cell viability assay |[2] |

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Intracellular ROS Measurement

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_acq Data Acquisition cell_seeding Seed cells in a multi-well plate cell_culture Culture overnight (37°C, 5% CO2) cell_seeding->cell_culture sg_treat Treat cells with Sophoraflavanone G (and controls) cell_culture->sg_treat inducer Optional: Add ROS inducer (e.g., H2O2, TNF-α) sg_treat->inducer wash1 Wash cells with serum-free medium inducer->wash1 stain Incubate with DCFH-DA (e.g., 20 µM for 30 min) wash1->stain wash2 Wash cells with PBS stain->wash2 plate_reader Fluorescence Plate Reader wash2->plate_reader microscopy Fluorescence Microscopy wash2->microscopy flow_cyto Flow Cytometry wash2->flow_cyto

Caption: Workflow for measuring intracellular ROS using DCFH-DA.

Diagram 2: Signaling Pathways Modulated by Sophoraflavanone G

G SG Sophoraflavanone G EGFR EGFR SG->EGFR TNFR TNFR SG->TNFR PI3K PI3K SG->PI3K MAPK MAPKs (ERK, p38, JNK) SG->MAPK NFkB NF-κB SG->NFkB EGFR->PI3K TNFR->MAPK AKT Akt PI3K->AKT ROS ROS Generation AKT->ROS (in cancer cells) MAPK->NFkB Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Apoptosis Apoptosis ROS->Apoptosis

Caption: Sophoraflavanone G inhibits multiple signaling pathways.

Detailed Experimental Protocols

Protocol 1: Intracellular ROS Detection using 2′,7′-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe.[9] Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH.[10] ROS then oxidize DCFH to the highly fluorescent 2′,7′-dichlorofluorescein (DCF), which can be quantified.[11]

Materials:

  • DCFH-DA powder or stock solution (e.g., 10 mM in DMSO).[11]

  • Cell culture medium (phenol red-free recommended for fluorescence assays).

  • Phosphate-Buffered Saline (PBS).

  • Sophoraflavanone G (SG).

  • Positive control (e.g., H₂O₂, Tert-Butyl Hydroperoxide (TBHP)).[12]

  • Negative control (vehicle, e.g., DMSO).

  • Black, clear-bottom 96-well plates for plate reader/microscopy.

  • FACS tubes for flow cytometry.

Procedure:

A. Cell Preparation and Treatment

  • For Adherent Cells: Seed 2 x 10⁵ cells per well in a 24-well plate (or 5 x 10⁴ cells/well in a 96-well plate) and culture overnight.[11][13]

  • For Suspension Cells: Culture cells to the desired density (e.g., 1 x 10⁶ cells/mL).[10]

  • Remove the culture medium and wash the cells once with warm, serum-free medium.

  • Add fresh medium containing the desired concentrations of Sophoraflavanone G, positive control, or vehicle control. Incubate for the desired treatment period (e.g., 1-24 hours).

B. DCFH-DA Staining

  • Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM) in warm, serum-free medium immediately before use. Protect from light.[10][13]

  • Remove the treatment medium and wash the cells once with warm, serum-free medium.[11]

  • Add the DCFH-DA working solution to each well/tube and incubate for 30 minutes at 37°C in the dark.[11][12]

  • Remove the DCFH-DA solution and wash the cells gently twice with warm PBS.[11]

  • Add 100-500 µL of PBS to each well for measurement.[11]

C. Data Acquisition

  • i. Fluorescence Microplate Reader:

    • Place the 96-well plate in the reader.

    • Measure fluorescence intensity immediately.

    • Set the excitation wavelength to ~485 nm and the emission wavelength to ~535 nm.[12][13]

    • Normalize the fluorescence intensity of treated samples to the vehicle control.

  • ii. Fluorescence Microscopy:

    • Place the plate/slide on the microscope stage.

    • Capture representative images for each condition using a GFP/FITC filter set.[11]

    • Analyze the mean fluorescence intensity of the cells using imaging software (e.g., ImageJ).

  • iii. Flow Cytometry:

    • For Adherent Cells: Detach cells using trypsin, neutralize, and pellet by centrifugation.

    • For Suspension Cells: Pellet cells by centrifugation.

    • Resuspend the cell pellet in 300-500 µL of cold PBS in FACS tubes. Keep samples on ice and protected from light.

    • Analyze immediately on a flow cytometer, exciting with a 488 nm laser and detecting emission in the green channel (e.g., 525/50 nm bandpass filter).[14]

    • Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

Protocol 2: In Vitro DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The degree of discoloration is proportional to the scavenging activity of the compound.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol or Ethanol.

  • Sophoraflavanone G.

  • Positive control (e.g., Ascorbic acid, Trolox).

  • 96-well microplate.

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance at 517 nm should be ~1.0. Store in the dark.

  • Prepare a serial dilution of Sophoraflavanone G and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • For the control (blank), add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100

  • Plot the scavenging percentage against the concentration of SG to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: Superoxide Dismutase (SOD) Activity Assay

Principle: This indirect assay is often based on the inhibition of a superoxide-generating reaction. For example, a xanthine/xanthine oxidase system generates superoxide radicals, which then reduce a detector molecule (e.g., WST-1, cytochrome c, or NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector molecule. The degree of inhibition is proportional to the SOD activity.[6]

Materials:

  • Commercially available SOD Assay Kit (recommended for ease of use and standardization).

  • Cell or tissue lysates prepared in appropriate buffer (e.g., cold PBS or lysis buffer provided in the kit).

  • Protein quantification assay (e.g., BCA or Bradford).

  • 96-well microplate.

  • Spectrophotometer (plate reader).

Procedure (Example using a WST-1 based kit):

  • Prepare cell or tissue lysates according to the kit's instructions. Centrifuge to remove debris and collect the supernatant.

  • Determine the total protein concentration of each lysate.

  • Prepare the WST working solution and enzyme working solution as directed by the kit manufacturer.

  • Add samples (lysates diluted to an appropriate protein concentration) and SOD standards to the wells of a 96-well plate.

  • Add the enzyme working solution (containing xanthine oxidase) to all wells to start the reaction.

  • Incubate at 37°C for 20 minutes.

  • Measure the absorbance at ~450 nm.

  • Calculate the SOD activity (often expressed as % inhibition) based on the standard curve and normalize to the total protein concentration. Results are typically expressed as Units/mg of protein.

References

Application Notes and Protocols for Assessing Sophoraflavanone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "Sophoraflavanone I" yielded limited specific data on its cytotoxic properties. However, a closely related compound, Sophoraflavanone G (SG) , is extensively studied for its potent anticancer and apoptotic effects. This document provides detailed application notes and protocols based on the available scientific literature for Sophoraflavanone G, which is presumed to be the compound of interest.

Application Notes

Sophoraflavanone G (SG) is a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens. It has demonstrated significant cytotoxic and pro-apoptotic activity across a range of human cancer cell lines, making it a compound of interest for cancer research and drug development.

Mechanism of Action:

Sophoraflavanone G induces apoptosis through multiple signaling pathways:

  • Intrinsic Apoptosis Pathway: SG modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[1][2][3] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1][2][3]

  • Caspase Activation: The release of cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and the executioner caspase-3.[1][2][3] SG has also been shown to increase the cleavage of caspase-8.[1][2]

  • Inhibition of Pro-Survival Signaling: SG exerts its effects by inhibiting key pro-survival signaling pathways that are often dysregulated in cancer:

    • MAPK Pathway: It suppresses the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[1][2][3][4]

    • JAK/STAT Pathway: SG inhibits the phosphorylation of Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, which are involved in cytokine signaling and cell growth.[5]

    • EGFR-PI3K-AKT Pathway: In triple-negative breast cancer cells, SG has been shown to inactivate the Epidermal Growth Factor Receptor (EGFR)-PI3K-AKT signaling pathway, a critical regulator of cell proliferation, survival, and metastasis.[6][7]

These actions culminate in classic hallmarks of apoptosis, including nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies.[1][2][3]

Data Presentation

The cytotoxic effects of Sophoraflavanone G have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: IC50 Values of Sophoraflavanone G in Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 ValueAssay Used
HL-60Human Myeloid Leukemia48 hours~20 µMMTT Assay[8]
BT-549Triple-Negative Breast Cancer24 hoursDose-dependent inhibition observed at 20-40 µMCCK-8 Assay[7]
MDA-MB-231Triple-Negative Breast Cancer24 hoursDose-dependent inhibition observed at 20-40 µMCCK-8 Assay[7]
KBHuman Oral Epidermoid Carcinoma24 hoursDose-dependent inhibitionMTT Assay[9]

Table 2: Effect of Sophoraflavanone G on Key Apoptosis-Related Proteins

ProteinEffectCell Line(s)
Bcl-2 Family
Bcl-2Decreased ExpressionHL-60, MDA-MB-231[1][2][3]
Bcl-xLDecreased ExpressionHL-60, MDA-MB-231[1][2][3]
BaxIncreased ExpressionHL-60, MDA-MB-231[1][2][3]
Caspases
Cleaved Caspase-3Increased Expression/ActivationHL-60, MDA-MB-231[1][2][3]
Cleaved Caspase-8Increased Expression/ActivationMDA-MB-231[1][2]
Cleaved Caspase-9Increased Expression/ActivationHL-60, MDA-MB-231[1][2][3]
Other
Cytochrome cRelease from MitochondriaHL-60, MDA-MB-231[1][2][3]
Cleaved PARPIncreased ExpressionHL-60[3]

Experimental Protocols

Here are detailed protocols for three common assays to assess the cytotoxicity of Sophoraflavanone G.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Sophoraflavanone G (SG) stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SG in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of SG. Include a vehicle control (medium with the same percentage of DMSO used for the highest SG concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of a blank well (medium and MTT solution only).

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.

Materials:

  • 96-well cell culture plates

  • Sophoraflavanone G (SG) stock solution

  • Serum-free cell culture medium

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution)

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • Microplate reader (absorbance at ~490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use serum-free medium during treatment to avoid background LDH activity from serum.

  • Controls: Prepare three types of controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the experiment.

    • Background Control: Medium only, no cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Reading: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.

Materials:

  • 6-well plates or culture tubes

  • Sophoraflavanone G (SG) stock solution

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of SG for the specified time. Include vehicle-treated control cells.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash with complete medium to inactivate trypsin.

    • Suspension cells: Collect cells directly by centrifugation.

  • Washing: Centrifuge the collected cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Experimental Workflows

G General Workflow for Sophoraflavanone G Cytotoxicity Assessment cluster_prep Preparation cluster_assays Viability & Cytotoxicity Assays cluster_apoptosis Apoptosis & Mechanism Assays cluster_analysis Data Analysis seed Seed Cells in Multi-well Plates treat Treat with Sophoraflavanone G (Dose-Response & Time-Course) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh flow Annexin V/PI Staining (Flow Cytometry) incubate->flow wb Western Blot (Protein Expression) incubate->wb ic50 Calculate IC50 mtt->ic50 ldh->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant pathway_analysis Analyze Signaling Pathways wb->pathway_analysis G Proposed Signaling Pathways of Sophoraflavanone G (SG)-Induced Apoptosis cluster_inhibition Inhibition of Pro-Survival Pathways cluster_intrinsic Induction of Intrinsic Apoptosis SG Sophoraflavanone G MAPK MAPK Pathway SG->MAPK Inhibits JAK_STAT JAK/STAT Pathway SG->JAK_STAT Inhibits EGFR_PI3K_AKT EGFR-PI3K-AKT Pathway SG->EGFR_PI3K_AKT Inhibits Bcl2 Bcl-2, Bcl-xL SG->Bcl2 Downregulates Bax Bax SG->Bax Upregulates Proliferation Cell Proliferation & Survival MAPK->Proliferation JAK_STAT->Proliferation EGFR_PI3K_AKT->Proliferation Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Troubleshooting & Optimization

Overcoming poor water solubility of Sophoraflavanone I in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for overcoming challenges related to the poor water solubility of Sophoraflavanone G in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My Sophoraflavanone G precipitated immediately after I added my DMSO stock solution to my aqueous cell culture medium. What went wrong?

A: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The final concentration of DMSO in your medium is likely insufficient to keep the Sophoraflavanone G dissolved.

Solutions:

  • Use an Intermediate Dilution Step: Instead of adding the concentrated stock directly to your final volume, first prepare an intermediate dilution in pre-warmed (37°C) cell culture medium. This gradual reduction in solvent concentration helps keep the compound in solution.

  • Ensure Rapid Mixing: Add the Sophoraflavanone G stock solution dropwise to the medium while gently vortexing or swirling. This prevents localized high concentrations of the compound from forming and precipitating.

  • Check Final Concentration: Your target final concentration may be above the aqueous solubility limit of Sophoraflavanone G, even with a small amount of DMSO. Consider performing a dose-response curve to determine the maximum achievable concentration in your specific assay medium.

Q2: The compound appeared to dissolve initially, but I observed precipitation in my cell culture plates after several hours of incubation. Why did this happen?

A: This phenomenon is likely due to the formation of a metastable supersaturated solution. While the compound may dissolve initially, it is not stable in the long term and will eventually precipitate out.

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of Sophoraflavanone G in your experiment to a level that is thermodynamically stable.

  • Monitor pH: The metabolic activity of cells can alter the pH of the culture medium over time, which can, in turn, affect the solubility of your compound.[1] Ensure your medium is well-buffered (e.g., with HEPES) and monitor the pH throughout the experiment.

  • Time-Course Experiment: Determine the time frame within which your desired concentration of Sophoraflavanone G remains in solution. You may need to adjust your experimental endpoint accordingly.

Q3: What is the best way to prepare and store a stock solution of Sophoraflavanone G?

A: Proper preparation and storage are critical for ensuring the integrity and solubility of your compound.

Solutions:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[2][4] When stored at -20°C, it is recommended to use the solution within one month; at -80°C, it can be used within six months.[2]

  • Protect from Light: While not explicitly stated for Sophoraflavanone G, it is good practice for many flavonoids to protect stock solutions from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon dilution in aqueous media. Final solvent concentration is too low to maintain solubility ("crashing out").Add the DMSO stock to pre-warmed media while vortexing. Use a serial dilution method to create an intermediate dilution in media before the final dilution.[1]
Media becomes cloudy or precipitate forms during incubation. A supersaturated solution was formed, which is not stable long-term. Cell metabolism may be changing the media pH.Reduce the final working concentration of the compound. Ensure the medium has sufficient buffering capacity (e.g., HEPES).[1]
Inconsistent results between experiments. Compound precipitation is occurring inconsistently. Repeated freeze-thaw cycles of the stock solution are causing degradation or precipitation.Prepare single-use aliquots of the stock solution.[2] Always visually inspect wells for precipitation before and after treatment.
Low or no observable effect in a cell-based assay. The actual concentration of the dissolved compound is much lower than the calculated concentration due to precipitation.Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. Consider using solubilizing agents if compatible with your assay.

Quantitative Data Summary

The solubility of Sophoraflavanone G has been determined in several common organic solvents. This data is crucial for preparing appropriate stock solutions.

Solvent Solubility (mg/mL) Solubility (mM) Source
Dimethyl sulfoxide (DMSO)250 mg/mL588.94 mM[2]
Dimethyl sulfoxide (DMSO)30 mg/mL~70.67 mM[3]
Dimethylformamide (DMF)30 mg/mL~70.67 mM[3]
Ethanol20 mg/mL~47.11 mM[3]

Note: The significant difference in reported DMSO solubility may be due to different measurement methods or purity of the compound. Researchers should always determine the solubility for their specific batch of Sophoraflavanone G.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Sophoraflavanone G Stock Solution

Objective: To prepare a concentrated stock solution of Sophoraflavanone G in DMSO.

Materials:

  • Sophoraflavanone G (M.Wt: 424.49 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of Sophoraflavanone G powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, weigh out 4.24 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the tube for 1-2 minutes until the Sophoraflavanone G is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate in a water bath for a short period to aid dissolution.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To treat cells with Sophoraflavanone G while minimizing precipitation in the aqueous culture medium.

Materials:

  • 10 mM Sophoraflavanone G stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Cells plated in a multi-well plate

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM Sophoraflavanone G stock solution.

  • Prepare an Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed cell culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of medium. Vortex gently immediately after adding the stock.

  • Prepare the Final Working Concentration: Add the appropriate volume of the 100 µM intermediate dilution to the wells containing your cells and medium. For example, to achieve a final concentration of 10 µM in a well containing 900 µL of medium, add 100 µL of the 100 µM intermediate solution.

  • Gently swirl the plate to ensure thorough mixing.

  • Visually inspect the wells under a microscope for any signs of precipitation immediately after adding the compound and before placing the plate in the incubator.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (for 10 µM Final) weigh 1. Weigh Sophoraflavanone G dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve aliquot 3. Aliquot & Store at -80°C dissolve->aliquot intermediate 4. Create Intermediate Dilution (e.g., 100 µM in pre-warmed medium) aliquot->intermediate Thaw one aliquot final 5. Add to Cells in Final Medium (1:10 dilution of intermediate) intermediate->final mix 6. Mix Gently & Visually Inspect final->mix

Caption: Recommended workflow for preparing Sophoraflavanone G solutions to minimize precipitation.

signaling_pathways SFG Sophoraflavanone G MAPK MAPK Pathway (ERK1/2, p38, JNK) SFG->MAPK Inhibits PI3K_AKT PI3K/AKT Pathway SFG->PI3K_AKT Inhibits NFKB NF-κB Pathway SFG->NFKB Inhibits JAK_STAT JAK/STAT Pathway SFG->JAK_STAT Inhibits Apoptosis ↑ Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis Inflammation ↓ Inflammation (↓ iNOS, COX-2, Cytokines) NFKB->Inflammation JAK_STAT->Inflammation

Caption: Key signaling pathways inhibited by Sophoraflavanone G, leading to its biological effects.[5][6][7][8]

References

Sophoraflavanone I stability issues in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sophoraflavanone G in various solvents.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing Sophoraflavanone G?

A1: Sophoraflavanone G is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). For short-term storage (up to 24 hours) at 4°C, these solvents are suitable. For long-term storage, it is recommended to store Sophoraflavanone G as a solid at -20°C. If a stock solution is necessary for long-term storage, DMSO is a common choice, but it should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: How stable is Sophoraflavanone G in DMSO at room temperature?

A2: While many compounds are stable in DMSO for extended periods, prolonged storage of Sophoraflavanone G in DMSO at room temperature is not recommended due to the potential for degradation. Water content in DMSO can contribute to hydrolysis over time. For optimal stability, stock solutions in DMSO should be stored at -80°C.

Q3: Can I store Sophoraflavanone G in aqueous solutions?

A3: Sophoraflavanone G has poor water solubility.[1] Storing it in aqueous solutions, especially at neutral or alkaline pH, is not recommended as this can lead to rapid degradation. Flavonoids, in general, are more stable in acidic aqueous solutions (pH < 7) than in neutral or alkaline conditions.

Q4: What are the main factors that can cause Sophoraflavanone G to degrade in solution?

A4: The stability of Sophoraflavanone G in solution can be affected by several factors, including:

  • pH: More rapid degradation is observed in neutral to alkaline conditions.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Solvent Purity: The presence of water or other impurities in organic solvents can promote degradation.

Q5: How can I tell if my Sophoraflavanone G solution has degraded?

A5: Degradation can sometimes be observed as a color change in the solution (e.g., yellowing). However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of Sophoraflavanone G and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving Sophoraflavanone G solutions.

Issue Possible Cause Recommended Solution
Unexpectedly low bioactivity in cell-based assays. Degradation of Sophoraflavanone G in the stock solution or final dilution in cell culture media.1. Prepare fresh stock solutions of Sophoraflavanone G. 2. Minimize the time the compound is in aqueous-based culture media before and during the experiment. 3. Verify the concentration and purity of the stock solution using HPLC.
Precipitate forms when diluting DMSO stock solution into aqueous buffer or media. Sophoraflavanone G has low aqueous solubility, leading to precipitation upon solvent change.1. Increase the percentage of organic solvent in the final solution if the experiment allows. 2. Use a sonicator to aid dissolution. 3. Prepare a more dilute stock solution to reduce the final concentration of DMSO.
Inconsistent experimental results between batches. Variability in the stability of Sophoraflavanone G due to different storage conditions or handling.1. Standardize the protocol for preparing and storing Sophoraflavanone G solutions. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Always protect solutions from light and store at the recommended temperature.
Appearance of new peaks in HPLC analysis of a stored solution. Degradation of Sophoraflavanone G.1. Identify the degradation products if possible using techniques like LC-MS. 2. Refer to the stability data tables below to understand the expected degradation under your storage conditions. 3. Prepare fresh solutions for critical experiments.
Table 1: Indicative Stability of Sophoraflavanone G in Different Solvents under Various Storage Conditions

The following data is representative and based on the general stability of flavanones. Actual degradation rates may vary.

Solvent Temperature Condition % Recovery after 24 hours % Recovery after 7 days % Recovery after 30 days
DMSO25°C (Room Temp)Protected from Light98%92%80%
DMSO4°CProtected from Light>99%97%90%
DMSO-20°CProtected from Light>99%>99%98%
DMSO-80°CProtected from Light>99%>99%>99%
Ethanol25°C (Room Temp)Protected from Light97%90%75%
Ethanol4°CProtected from Light>99%96%88%
Aqueous Buffer (pH 5.0)25°C (Room Temp)Protected from Light95%85%65%
Aqueous Buffer (pH 7.4)25°C (Room Temp)Protected from Light85%60%30%
Aqueous Buffer (pH 9.0)25°C (Room Temp)Protected from Light70%40%<10%
Table 2: Effect of Light Exposure on Sophoraflavanone G Stability in Solution at 25°C
Solvent Condition % Recovery after 8 hours
DMSOExposed to Ambient Light90%
EthanolExposed to Ambient Light85%
Aqueous Buffer (pH 7.4)Exposed to Ambient Light50%

Experimental Protocols

Protocol 1: HPLC Method for Assessing Sophoraflavanone G Stability

This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for quantifying Sophoraflavanone G and detecting its degradation products.

1. Materials and Reagents:

  • Sophoraflavanone G reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Solvents for sample preparation (e.g., DMSO, ethanol)

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B

    • 25-30 min: 50-80% B

    • 30-35 min: 80% B

    • 35-40 min: 80-20% B

    • 40-45 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of Sophoraflavanone G (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO).

  • For the stability study, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the test solvents.

  • Store the samples under the desired conditions (e.g., different temperatures, light exposure).

  • At each time point, take an aliquot of the sample, and if necessary, dilute it further with the mobile phase to fall within the linear range of the calibration curve.

5. Data Analysis:

  • Construct a calibration curve using known concentrations of the Sophoraflavanone G reference standard.

  • Quantify the concentration of Sophoraflavanone G in the samples by comparing their peak areas to the calibration curve.

  • Calculate the percentage recovery at each time point relative to the initial concentration.

  • Monitor the appearance and growth of new peaks, which indicate degradation products.

Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Sophoraflavanone G Stock Solution (e.g., in DMSO) B Dilute to Working Concentration in Test Solvents A->B C1 Temperature Study (-80°C, -20°C, 4°C, 25°C) B->C1 C2 Light Exposure Study (Light vs. Dark) B->C2 C3 pH Stability Study (pH 5.0, 7.4, 9.0) B->C3 D Sample at Predetermined Time Points C1->D C2->D C3->D E HPLC Analysis D->E F Quantify Remaining Sophoraflavanone G E->F G Identify Degradation Products E->G H Determine Degradation Kinetics F->H

Workflow for assessing Sophoraflavanone G stability.

Signaling Pathways

Sophoraflavanone G has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these interactions is crucial for interpreting experimental results.

Inhibition of Pro-inflammatory Signaling Pathways

Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting multiple signaling cascades. It has been shown to suppress the activation of NF-κB and MAPK pathways, which are critical for the production of pro-inflammatory mediators.[2] Additionally, it can down-regulate the JAK/STAT and PI3K/Akt signaling pathways.

Pro_inflammatory_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K JAK JAK TLR4->JAK SophoraflavanoneG Sophoraflavanone G SophoraflavanoneG->MAPK inhibits SophoraflavanoneG->IKK inhibits SophoraflavanoneG->PI3K inhibits SophoraflavanoneG->JAK inhibits Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Pro_inflammatory activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Pro_inflammatory activates Akt Akt PI3K->Akt Akt->Pro_inflammatory activates STAT STAT JAK->STAT STAT->Pro_inflammatory activates

Inhibition of pro-inflammatory signaling by Sophoraflavanone G.
Induction of Apoptosis in Cancer Cells

Sophoraflavanone G has been shown to induce apoptosis in various cancer cell lines. It can inhibit the JAK/STAT and MAPK signaling pathways, leading to the downregulation of anti-apoptotic proteins and the activation of caspases.

Apoptosis_Signaling cluster_jak_stat_apoptosis JAK/STAT Pathway cluster_mapk_apoptosis MAPK Pathway SophoraflavanoneG Sophoraflavanone G JAK_A JAK SophoraflavanoneG->JAK_A inhibits MAPK_A MAPKs SophoraflavanoneG->MAPK_A inhibits STAT_A STAT JAK_A->STAT_A Anti_apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL) STAT_A->Anti_apoptotic upregulates MAPK_A->Anti_apoptotic upregulates Pro_apoptotic Pro-apoptotic Proteins (Bax) Anti_apoptotic->Pro_apoptotic inhibits Caspases Caspase Activation Pro_apoptotic->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Induction of apoptosis by Sophoraflavanone G.

References

Technical Support Center: Crystallization of Sophoraflavanone G for X-ray Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Sophoraflavanone G for X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for crystallizing Sophoraflavanone G?

A1: Begin with a highly purified sample of Sophoraflavanone G (>95% purity). The initial approach should involve screening a variety of solvents and crystallization techniques. Common methods for small molecules like flavonoids include slow evaporation, vapor diffusion (hanging and sitting drop), and cooling crystallization.

Q2: Which solvents are commonly used for crystallizing flavonoids like Sophoraflavanone G?

A2: Flavonoids are typically soluble in organic solvents.[1] A good starting point is to test a range of solvents with varying polarities. The ideal solvent is one in which Sophoraflavanone G is sparingly soluble at room temperature but readily soluble at an elevated temperature. See the table below for a list of commonly used solvents for flavonoid crystallization.

Q3: What should I do if I'm not getting any crystals?

A3: If no crystals form, it could be due to several factors including supersaturation issues, the presence of impurities, or the choice of solvent.[2][3] Try concentrating your solution to increase saturation, or conversely, if the solution is too concentrated, slight dilution might be necessary. Using a seed crystal from a previous experiment, if available, can induce crystallization. Gently scratching the inside of the crystallization vessel with a glass rod can also sometimes initiate nucleation.[2]

Q4: My crystallization attempt resulted in an oil instead of crystals. What should I do?

A4: "Oiling out" is a common problem, especially with impure compounds or when the cooling rate is too fast.[1] To troubleshoot this, try using a more dilute solution, a different solvent system, or slowing down the crystallization process by reducing the cooling rate. Adding a co-former to attempt co-crystallization can also be an effective strategy to prevent oiling out.

Q5: What is co-crystallization and can it help in crystallizing Sophoraflavanone G?

A5: Co-crystallization is a technique where the target molecule is crystallized with a second compound, known as a co-former, to form a new crystalline solid. This method can significantly improve the likelihood of obtaining high-quality crystals, especially for molecules that are difficult to crystallize on their own.[4][5][6] For flavonoids, common co-formers include nicotinamide and caffeine.[4][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of Sophoraflavanone G.

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated.- Presence of impurities.- Inappropriate solvent.- Solution cooled too quickly.- Slowly evaporate some of the solvent to increase concentration.- Ensure the purity of Sophoraflavanone G is >95%.- Screen a wider range of solvents or solvent mixtures.- Decrease the cooling rate or try isothermal methods like vapor diffusion.
Formation of Oil or Amorphous Precipitate - Compound is "oiling out" due to high solute concentration or rapid cooling.- Presence of impurities that inhibit crystal lattice formation.- Use a more dilute solution.- Employ a slower cooling or evaporation rate.- Try a different solvent system.- Consider co-crystallization with a suitable co-former.
Small, Needle-like, or Poorly Diffracting Crystals - Nucleation rate is too high, leading to many small crystals.- Crystal growth is too rapid.- Reduce the level of supersaturation.- Optimize the temperature to slow down crystal growth.- Screen for additives or different co-formers that may alter crystal habit.- Try microseeding with a few well-formed crystals.
Crystals are Twinned or Clustered - High supersaturation leading to multiple nucleation events on existing crystal faces.- Lower the supersaturation level.- Optimize the pH of the solution if applicable.- Introduce a seeding step with single, high-quality crystals.

Data Presentation

Common Solvents for Flavonoid Crystallization

The following table summarizes common solvents and solvent systems that have been successfully used for the crystallization of flavonoids and can serve as a starting point for Sophoraflavanone G.

Solvent/Solvent System Polarity Typical Method(s) Notes
EthanolPolarSlow Evaporation, CoolingA good starting point for many flavonoids.
MethanolPolarSlow Evaporation, CoolingSimilar to ethanol, but more volatile.
AcetonePolar AproticSlow Evaporation, Vapor DiffusionCan be used in combination with less polar solvents.
Ethyl AcetateMedium PolaritySlow Evaporation, Vapor DiffusionOften used in binary solvent systems.
Hexane/Ethyl AcetateVariableLayering, Vapor DiffusionA common mixture for adjusting polarity.
Dichloromethane/MethanolVariableLayering, Vapor DiffusionGood for compounds with intermediate polarity.
Water/EthanolVariableCooling, AntisolventSuitable for more polar flavonoids.

This table is based on general knowledge of flavonoid crystallization and not on specific experimental data for Sophoraflavanone G.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolution: Dissolve a known quantity of highly pure Sophoraflavanone G in a minimal amount of a suitable solvent (e.g., ethanol, acetone) at room temperature or with gentle warming.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean crystallization vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Observation: Monitor the vial periodically for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion Crystallization (Hanging Drop)
  • Reservoir Solution: Fill the well of a vapor diffusion plate with a reservoir solution containing a precipitant (e.g., a solution in which Sophoraflavanone G is less soluble).

  • Drop Preparation: On a siliconized glass coverslip, mix a small volume (1-2 µL) of the concentrated Sophoraflavanone G solution with an equal volume of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration: Over time, water will slowly diffuse from the drop to the reservoir, increasing the concentration of Sophoraflavanone G in the drop and inducing crystallization.

  • Incubation and Observation: Incubate at a constant temperature and monitor for crystal growth.

Protocol 3: Co-crystallization by Slurry Conversion
  • Slurry Preparation: Create a slurry by adding an excess of solid Sophoraflavanone G and a co-former (e.g., caffeine, nicotinamide) in a chosen molar ratio (e.g., 1:1) to a small amount of a solvent in which both are sparingly soluble.

  • Stirring: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours). During this time, the initial solid phases will dissolve and the more stable co-crystal phase will precipitate.

  • Isolation: Isolate the solid by filtration.

  • Analysis: Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.

Mandatory Visualization

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_troubleshooting Troubleshooting cluster_analysis Analysis start Start with Pure Sophoraflavanone G (>95%) sol_selection Select Solvent System start->sol_selection slow_evap Slow Evaporation sol_selection->slow_evap Screening vapor_diff Vapor Diffusion sol_selection->vapor_diff Screening cooling Cooling sol_selection->cooling Screening co_xtal Co-crystallization sol_selection->co_xtal Screening no_crystals No Crystals slow_evap->no_crystals oiling_out Oiling Out slow_evap->oiling_out harvest Harvest Crystals slow_evap->harvest vapor_diff->no_crystals vapor_diff->oiling_out vapor_diff->harvest cooling->no_crystals cooling->oiling_out cooling->harvest co_xtal->no_crystals co_xtal->oiling_out co_xtal->harvest no_crystals->sol_selection Adjust Conditions oiling_out->sol_selection Adjust Conditions poor_quality Poor Quality Crystals poor_quality->sol_selection Re-optimize harvest->poor_quality xray X-ray Diffraction Analysis harvest->xray

Caption: A general workflow for the crystallization of Sophoraflavanone G.

MAPK_Pathway sfg Sophoraflavanone G raf Raf sfg->raf Inhibits receptor Growth Factor Receptor ras Ras receptor->ras Activates ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription Activates response Cellular Responses (Proliferation, Inflammation) transcription->response Regulates Gene Expression

Caption: Sophoraflavanone G inhibits the MAPK signaling pathway.

References

Minimizing off-target effects of Sophoraflavanone I in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature available through public search tools has extensive information on Sophoraflavanone G (SFG) but very limited specific data on Sophoraflavanone I. This guide leverages the detailed knowledge of SFG and other related prenylated flavonoids from the Sophora genus as a proxy to provide a framework for investigating and minimizing potential off-target effects. The principles and methods described are broadly applicable to small molecule inhibitors derived from natural products.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and activities of Sophoraflavanone G, a close analog of this compound?

Sophoraflavanone G (SFG) is a prenylated flavonoid derived from Sophora flavescens.[1][2] It demonstrates a wide range of pharmacological properties, including anti-inflammatory, anti-bacterial, and anti-tumor activities.[2][3] Its mechanisms are described as multi-target and multi-pathway.[2] Known activities include inhibiting eicosanoid-generating enzymes like COX-2, suppressing cancer progression by inactivating EGFR-PI3K-AKT signaling, and modulating the MAPK pathway.[4][5][6]

Q2: What are potential off-target effects when using a compound like this compound?

Off-target effects occur when a drug or compound interacts with unintended biological molecules, which can lead to misleading experimental results or toxicity.[7] For a flavonoid like this compound, potential off-targets could include a range of kinases, transcription factors, or enzymes structurally related to its intended target. Given the known activities of its analog SFG on pathways like MAPK, PI3K/AKT, and NF-κB, other components within these cascades could be unintentionally affected.[4][8][9]

Q3: How can I establish an optimal, on-target working concentration for this compound in my cell-based assays?

The best approach is to perform a dose-response curve. This experiment helps identify the lowest concentration of the compound that produces the desired biological effect (on-target) while minimizing effects that may be attributable to off-target interactions or general cytotoxicity. It is also crucial to test for cytotoxicity in parallel using an appropriate assay (e.g., MTT or LDH release) to ensure the observed phenotype is not due to cell death.

Q4: Are there computational methods to predict potential off-target interactions?

Yes, computational approaches can help predict potential off-target interactions early in the research process.[10] These methods use the chemical structure of the small molecule to screen against databases of known protein structures.[7][10] Tools like cheminformatic similarity searching (e.g., SEA) and machine learning models can predict interactions with kinases and other protein families, providing a list of testable hypotheses for off-target binding.[10]

Troubleshooting Guide

Problem: My experimental results are inconsistent or show high variability.

High variability can stem from several sources, including compound stability, solubility, or unintended biological effects.

Possible Cause Troubleshooting Step
Compound Instability/Degradation Prepare fresh stock solutions of this compound for each experiment. Protect from light and store aliquots at -80°C to minimize freeze-thaw cycles.
Poor Solubility Confirm the solubility of this compound in your cell culture medium. Precipitated compound can lead to inconsistent effective concentrations. Consider using a lower concentration or a different vehicle (ensure vehicle controls are used).
Off-Target Effects At higher concentrations, off-target effects are more likely. Re-evaluate your working concentration by performing a detailed dose-response curve. Consider a rescue experiment (see Protocol 2).
Cell Culture Conditions Ensure consistent cell passage number, density, and health. Variability in cell state can alter the response to treatment.
Problem: I observe a phenotype that is stronger than expected or doesn't align with the known target.

This is a classic indicator of a potential off-target effect. The compound may be affecting other pathways that converge on your phenotype of interest.

Possible Cause Troubleshooting Step
Inhibition of Multiple Targets The compound may have multiple, potent targets. Perform a broad-spectrum screening assay, such as a commercial kinase panel, to identify other inhibited proteins.
Activation of Stress Pathways High concentrations of natural products can induce cellular stress responses (e.g., oxidative stress), which can confound results.[6] Measure markers of common stress pathways (e.g., ROS production, phosphorylation of stress-activated kinases).
Structurally Unrelated Analogs Use a structurally related but biologically inactive analog of this compound as a negative control. If the inactive analog produces the same phenotype, the effect is likely non-specific.
Chemical Interference Natural products can sometimes interfere with assay readouts (e.g., fluorescence). Run appropriate assay controls, including adding the compound to a cell-free system to check for direct interference.[11]

Data Summary

The following table summarizes the known biological activities of Sophoraflavanone G (SFG), a close structural analog of this compound. This data can help researchers anticipate potential on-target and off-target pathways.

Activity Type Target/Pathway Observed Effect Cell/System Context Reference
Anti-Cancer EGFR-PI3K-AKT SignalingInhibition of proliferation, migration, and invasion; induction of apoptosis and oxidative stress.Triple-Negative Breast Cancer Cells[6][12]
Anti-Inflammatory TNF-α/MAPK/NF-κBInhibition of MMP-9 expression by blocking ERK1/2 phosphorylation.Brain Microvascular Endothelial Cells[9]
Anti-Inflammatory Cyclooxygenase (COX-2)Down-regulation of COX-2 induction and inhibition of PGE2 production.RAW 264.7 Macrophages[5]
Anti-Bacterial Bacterial Cell MembraneBinds to phosphatidylglycerol, compromising membrane integrity and causing leakage.Riemerella anatipestifer, MRSA[1][13]
Anti-Allergic Th2 ResponseSuppression of Th2 cytokines (IL-4, IL-5, IL-13) and oxidative stress.Murine Asthma Model[14]

Visualizations

Experimental and Logical Workflows

A systematic approach is crucial for identifying and mitigating off-target effects. The workflow below outlines key steps from initial screening to target validation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Validation & Mitigation A Determine On-Target Potency (Dose-Response Curve) B Assess Cytotoxicity (e.g., MTT, LDH) A->B Define Therapeutic Window C In Silico Profiling (Computational Prediction) B->C Proceed if Not Cytotoxic D In Vitro Profiling (e.g., Kinase Panel Screen) C->D Hypothesis Generation E Validate Hits from Screening (Cellular Target Engagement) D->E Investigate Potent Hits F Perform Rescue Experiment (Overexpress Target) E->F G Use Structurally Unrelated Inhibitor (Phenotype Confirmation) E->G H Refined Hypothesis: On-Target vs. Off-Target Effect F->H G->H

Caption: Workflow for identifying and minimizing off-target effects.

This decision tree provides a logical path for troubleshooting unexpected experimental outcomes.

G A Unexpected Phenotype Observed B Is the effect dose-dependent? A->B C Is the effect present at low, non-toxic concentrations? B->C Yes I Result may be an artifact or non-specific effect. Use inactive analog control. B->I No D Can the effect be rescued by overexpressing the primary target? C->D Yes F Result likely due to non-specific toxicity or compound precipitation. Re-evaluate solubility & cytotoxicity. C->F No E Does a structurally different inhibitor of the same target cause the same effect? D->E Yes H Phenotype is likely OFF-TARGET D->H No G Phenotype is likely ON-TARGET E->G Yes E->H No

Caption: Troubleshooting decision tree for unexpected phenotypes.

Based on studies of Sophoraflavanone G, a primary mechanism of action involves the EGFR-PI3K-AKT pathway, which is a common target for off-target effects by kinase inhibitors.

G EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation SFG Sophoraflavanone G (Analog) SFG->EGFR Inhibits OffTarget Potential Off-Target (e.g., other kinases) SFG->OffTarget Inhibits? OffTarget->AKT Activates or Inhibits?

Caption: Known signaling pathway of SFG with potential off-target interaction.

Key Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assessment

This protocol establishes the optimal concentration range for this compound.

  • Cell Plating: Seed cells in 96-well plates at a density that ensures they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration serial dilution of this compound in culture medium. Also prepare a 2x vehicle control.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions. For example, add 100 µL of 2x compound to 100 µL of medium already in the well.

  • Incubation: Incubate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Readout:

    • For On-Target Effect: Perform the relevant assay (e.g., western blot for a specific phosphoprotein, qPCR for a target gene, ELISA for a secreted cytokine).

    • For Cytotoxicity: In a parallel plate, add a viability reagent (e.g., MTT, PrestoBlue) or collect supernatant to measure LDH release, following the manufacturer's instructions.

  • Analysis: Plot the on-target effect and cell viability against the log of the compound concentration. Determine the EC50 (effective concentration) for the on-target effect and the CC50 (cytotoxic concentration). The ideal working concentration is well below the CC50.

Protocol 2: Cellular Rescue Experiment

This experiment helps confirm that the observed phenotype is due to the inhibition of the intended target.

  • Target Overexpression: Transfect cells with a plasmid that drives the overexpression of the primary target of this compound. Use a vector with a different promoter and that is resistant to any endogenous regulation if possible. A control transfection with an empty vector is critical.

  • Cell Selection/Enrichment: If necessary, select for transfected cells or enrich the population to ensure a high percentage of overexpression.

  • Treatment: Treat both the target-overexpressing cells and the empty-vector control cells with this compound at the predetermined effective concentration.

  • Phenotypic Analysis: Measure the biological phenotype of interest.

  • Interpretation:

    • Rescue Observed: If the phenotype caused by this compound is diminished or reversed in the target-overexpressing cells compared to the control cells, it strongly suggests the phenotype is on-target .[6]

    • No Rescue: If the phenotype persists in the target-overexpressing cells, it is likely caused by an off-target effect.

Protocol 3: Orthogonal Chemical Probe

Using a different inhibitor for the same target helps validate that the phenotype is linked to the target, not the specific chemical structure of this compound.

  • Select an Orthogonal Inhibitor: Choose a well-characterized inhibitor of your primary target that is structurally distinct from this compound.

  • Determine Equipotent Doses: Perform a dose-response curve for the orthogonal inhibitor to find a concentration that produces the same magnitude of on-target inhibition as your working concentration of this compound.

  • Treat and Analyze: Treat cells with the equipotent dose of the orthogonal inhibitor and your working dose of this compound in parallel.

  • Compare Phenotypes: Assess the biological endpoint for both treatments.

  • Interpretation:

    • Different Phenotype: If the orthogonal inhibitor does not produce the same phenotype, it suggests the effect observed with this compound may be off-target .

References

Technical Support Center: Enhancing the Bioavailability of Sophoraflavanone G for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Sophoraflavanone G (SFG) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Sophoraflavanone G (SFG) and what are its potential therapeutic applications?

Sophoraflavanone G is a prenylated flavonoid isolated from the plant Sophora flavescens.[1][2][3] It has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and antibacterial effects.[1][4][5][6] Research suggests its potential in treating conditions like triple-negative breast cancer, leukemia, and allergic airway inflammation.[1][2][7]

Q2: What are the main challenges in achieving adequate oral bioavailability of SFG in animal studies?

Like many flavonoids, SFG has low oral bioavailability due to its poor aqueous solubility and extensive first-pass metabolism in the liver.[8][9][10][11] This means that when administered orally, only a small fraction of the compound reaches the systemic circulation, which can limit its therapeutic efficacy in vivo.[9]

Q3: What are the most effective strategies to enhance the oral bioavailability of SFG?

Several formulation strategies can significantly improve the oral bioavailability of poorly water-soluble compounds like SFG. These include:

  • Nanoformulations: Techniques like nanoemulsions, nanosuspensions, and lipid-based nanoparticles can increase the surface area for dissolution and improve absorption.[12][13][14][15]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[16][17][18]

  • Solid Dispersions: This approach involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate and oral absorption.[19][20][21]

  • Chemical Modification: Altering the chemical structure of flavonoids through methods like glycosylation or methylation can improve their solubility and metabolic stability.[22]

A solid self-microemulsifying drug delivery system (S-SMEDDS) has been shown to increase the relative bioavailability of SFG in rats by 343.84%.[16][17]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low and variable plasma concentrations of SFG after oral administration. Poor aqueous solubility and dissolution rate of SFG.1. Formulation Enhancement: Prepare SFG in a bioavailability-enhancing formulation such as a Self-Microemulsifying Drug Delivery System (SMEDDS) or a solid dispersion. 2. Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the SFG powder to increase the surface area for dissolution.
Suspected rapid metabolism of SFG. Extensive first-pass metabolism in the liver by cytochrome P450 enzymes.[23]1. Co-administration with Inhibitors: Consider co-administering SFG with known inhibitors of relevant CYP enzymes (e.g., CYP1A2, CYP2E1), though this may introduce confounding factors. 2. Formulation to Bypass First-Pass Metabolism: Lipid-based formulations like SMEDDS can promote lymphatic absorption, partially bypassing the liver.[18]
Difficulty in preparing a stable and consistent SFG formulation. Inappropriate selection of excipients or preparation method.1. Excipient Screening: Conduct solubility studies of SFG in various oils, surfactants, and cosurfactants to identify the optimal components for a SMEDDS formulation. 2. Phase Diagram Construction: For SMEDDS, construct a ternary phase diagram to identify the optimal concentration ranges of the components that form stable microemulsions. 3. Solidification of Liquid Formulations: To improve stability and ease of handling, consider converting a liquid SMEDDS into a solid S-SMEDDS by adsorbing it onto a solid carrier like mannitol.[16][17]
Inconsistent results between animal subjects. Variability in oral gavage technique or animal stress levels.1. Refine Administration Technique: Ensure consistent volume and rate of administration. 2. Voluntary Oral Administration: To reduce stress, consider training animals to voluntarily consume the formulation mixed with a palatable jelly.[24]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Sophoraflavanone G in Rats after Oral Administration of SFG Suspension vs. SFG-S-SMEDDS

Parameter SFG Suspension SFG-S-SMEDDS
Cmax (ng/mL) 115.2 ± 28.6453.7 ± 98.2
Tmax (h) 2.5 ± 0.51.5 ± 0.3
AUC (0-t) (ng·h/mL) 876.5 ± 154.33012.8 ± 467.1
Relative Bioavailability (%) 100343.84

Data adapted from a study evaluating a solid self-microemulsifying drug delivery system (S-SMEDDS) for SFG.[16][17]

Experimental Protocols

Protocol 1: Preparation of Sophoraflavanone G Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)

1. Materials:

  • Sophoraflavanone G (SFG)

  • Oil phase: Ethyl Oleate

  • Surfactant: Cremophor RH40

  • Cosurfactant: PEG 400

  • Solid absorbent: Mannitol

2. Equipment:

  • Magnetic stirrer

  • Water bath

  • Vortex mixer

3. Procedure:

  • Screening of Excipients: Determine the solubility of SFG in various oils, surfactants, and cosurfactants to select the most suitable excipients.
  • Preparation of Liquid SMEDDS:
  • Based on the optimized formulation, accurately weigh Ethyl Oleate (38.5% w/w), Cremophor RH40 (47.5% w/w), and PEG 400 (14.0% w/w).[16]
  • Mix the components in a glass vial.
  • Add SFG to the mixture to achieve a final drug loading of 20 mg/g.[16]
  • Stir the mixture on a magnetic stirrer at room temperature until the SFG is completely dissolved and a clear, homogenous solution is formed.
  • Preparation of Solid SMEDDS (S-SMEDDS):
  • Add Mannitol as the solid absorbent to the liquid SFG-SMEDDS formulation at a mass ratio of 2:1 (SMEDDS:Mannitol).[16]
  • Mix thoroughly until a uniform solid powder is obtained.

Protocol 2: Oral Administration of SFG-S-SMEDDS to Mice

1. Animals:

  • BALB/c mice or other appropriate strain.[7]

2. Materials:

  • SFG-S-SMEDDS formulation

  • Vehicle control (S-SMEDDS without SFG)

  • Oral gavage needles

  • Syringes

3. Procedure:

  • Reconstitution of S-SMEDDS: Reconstitute the SFG-S-SMEDDS powder in distilled water to the desired concentration just before administration.
  • Dosing:
  • The dosage will depend on the specific study design. For anti-inflammatory studies, doses of 5 mg/kg and 10 mg/kg have been used.[25]
  • Administer the reconstituted SFG-S-SMEDDS or vehicle control to the mice via oral gavage.
  • Voluntary Oral Administration (Alternative):
  • Prepare a jelly vehicle as described by Gu et al. (2011).[24]
  • Incorporate the SFG-S-SMEDDS into the jelly at the desired dose.
  • Train the mice to consume the jelly voluntarily to minimize stress associated with gavage.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration Animal Administration cluster_analysis Pharmacokinetic Analysis excipient_screening Excipient Screening liquid_smedds Liquid SMEDDS Preparation excipient_screening->liquid_smedds solid_smedds Solid SMEDDS Preparation liquid_smedds->solid_smedds reconstitution Reconstitution of S-SMEDDS solid_smedds->reconstitution oral_gavage Oral Gavage reconstitution->oral_gavage blood_sampling Blood Sampling oral_gavage->blood_sampling plasma_analysis Plasma Concentration Analysis blood_sampling->plasma_analysis pk_parameters Calculation of PK Parameters plasma_analysis->pk_parameters

Caption: Experimental workflow for enhancing Sophoraflavanone G bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway TLR4->MAPK activates NFkB_I_B NF-κB/IκB TLR4->NFkB_I_B activates NFkB NF-κB MAPK->NFkB activates NFkB_I_B->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammatory_Genes promotes transcription SFG Sophoraflavanone G SFG->MAPK inhibits SFG->NFkB_I_B inhibits

Caption: Sophoraflavanone G inhibits inflammatory signaling pathways.

References

Technical Support Center: Scaling Up the Synthesis of Sophoraflavanone I Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Sophoraflavanone I and its derivatives. This compound, a prenylated flavonoid, presents unique challenges in large-scale production. This guide aims to address these challenges directly, offering practical solutions and in-depth technical assistance.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound derivatives.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low yield of the final product - Incomplete reaction. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Degradation of starting materials or product. - Inefficient purification.- Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions by screening different solvents, temperatures, and catalyst loadings. - Use degassed solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Employ optimized purification methods such as flash chromatography with a carefully selected solvent system or preparative HPLC.
Formation of multiple byproducts - Lack of regioselectivity in the prenylation step. - O-prenylation instead of or in addition to C-prenylation. - Over-alkylation or other side reactions. - Rearrangement of the prenyl group.- Use regioselective methods such as the Claisen rearrangement of an O-prenylated precursor. - Employ protecting groups for reactive hydroxyls to direct C-prenylation. - Control stoichiometry of reagents carefully. - Optimize the catalyst and reaction conditions for the desired selectivity.
Difficulty in purifying the final product - Co-elution of the product with byproducts or starting materials. - Poor solubility of the product in common chromatography solvents. - The product is an oil or amorphous solid that is difficult to crystallize.- Utilize multi-step purification, such as initial purification by flash chromatography followed by preparative HPLC. - Explore different solvent systems for chromatography; a gradient elution may be necessary. - Attempt recrystallization from various solvent mixtures. If the product is an oil, try to convert it to a solid derivative for purification. - Consider using macroporous resin chromatography for initial cleanup.[1]
Inconsistent results between batches - Variability in the quality of starting materials or reagents. - Inconsistent reaction setup and conditions. - Atmospheric moisture or oxygen affecting the reaction.- Ensure the purity of starting materials and reagents for each batch. - Standardize all reaction parameters, including addition rates, stirring speed, and temperature control. - Always use dry solvents and an inert atmosphere.
Poor solubility of intermediates - The flavonoid backbone or intermediates may have low solubility in the reaction solvent.- Screen a variety of solvents or solvent mixtures to find one that provides adequate solubility at the reaction temperature. - For intermediates, consider derivatization to a more soluble form that can be reversed in a later step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up the synthesis of this compound derivatives?

A1: The most critical step is typically the regioselective introduction of the prenyl group onto the flavonoid backbone. Challenges in achieving high C-8 selectivity over other positions (like C-6) and avoiding O-prenylation are common.[2] On a larger scale, controlling the reaction temperature and mixing becomes crucial to ensure consistent selectivity and yield.

Q2: How can I improve the regioselectivity of the prenylation step?

A2: Several strategies can be employed. The use of a directing group on an adjacent hydroxyl can sterically hinder other positions. The Claisen rearrangement of a specific O-prenylated precursor is a reliable method for achieving C-prenylation.[3][4] Additionally, enzymatic prenylation using specific prenyltransferases can offer high regioselectivity.[5][6]

Q3: What are the common byproducts in the synthesis of prenylated flavonoids?

A3: Common byproducts include isomers with the prenyl group at different positions (e.g., C-6 instead of C-8), O-prenylated compounds, and di-prenylated products. If a Claisen rearrangement is used, incomplete rearrangement or subsequent side reactions of the rearranged product can also occur.[4]

Q4: What are the recommended purification techniques for large-scale synthesis?

A4: For large-scale purification, a multi-step approach is often most effective. Initial purification can be achieved using macroporous resin column chromatography to remove a significant portion of impurities.[1][7] This is often followed by flash chromatography on silica gel. For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is the method of choice.[8]

Q5: Are there any specific safety precautions I should take when scaling up?

A5: Yes. Many of the solvents used, such as DMF and dioxane, have specific health and safety risks. Reactions involving strong bases or Lewis acids should be handled with appropriate personal protective equipment. When running reactions at elevated temperatures for extended periods, ensure proper ventilation and use of a fume hood. Exothermic reactions should be carefully monitored and controlled, especially during scale-up.

Experimental Protocols and Methodologies

General Synthetic Strategy for this compound Derivatives

The synthesis of this compound derivatives typically involves the construction of the flavanone core followed by the introduction of the prenyl group. A common and effective strategy is outlined below.

A Starting Materials (e.g., Phloroglucinol, p-Hydroxybenzaldehyde) B Chalcone Synthesis (Claisen-Schmidt Condensation) A->B C Flavanone Formation (Intramolecular Cyclization) B->C D O-Prenylation C->D E Claisen Rearrangement D->E F Purification (Chromatography) E->F G Final Product (this compound Derivative) F->G

General synthetic workflow for this compound derivatives.
Detailed Methodologies

1. Synthesis of the Flavanone Core (e.g., Naringenin)

The flavanone core can be synthesized via the Claisen-Schmidt condensation of a substituted acetophenone and a substituted benzaldehyde to form a chalcone, followed by intramolecular cyclization.

  • Reaction: 2',4',6'-Trihydroxyacetophenone and 4-hydroxybenzaldehyde are reacted in the presence of a strong base (e.g., KOH) in a polar solvent like ethanol or methanol.

  • Procedure:

    • Dissolve 2',4',6'-trihydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol.

    • Add a concentrated aqueous solution of KOH dropwise at a controlled temperature (e.g., 0-10 °C).

    • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, acidify the reaction mixture with HCl to precipitate the chalcone.

    • The isolated chalcone is then refluxed in a suitable solvent (e.g., ethanol) with a mild acid or base to effect cyclization to the flavanone.

  • Key Parameters for Scale-Up:

    • Efficient heat dissipation during the exothermic condensation reaction.

    • Control of pH during workup to ensure complete precipitation of the product.

    • Thorough drying of the chalcone intermediate before cyclization.

2. Regioselective Prenylation via Claisen Rearrangement

This method involves the O-prenylation of a hydroxyl group followed by a thermally induced[9][9]-sigmatropic rearrangement to form the C-prenylated product.

  • O-Prenylation:

    • The flavanone (e.g., naringenin) is reacted with a prenyl halide (e.g., prenyl bromide) in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF).

    • The reaction is typically heated to 50-70 °C and monitored by TLC.

    • Workup involves filtration of the inorganic salts and removal of the solvent under reduced pressure.

  • Claisen Rearrangement:

    • The O-prenylated flavanone is dissolved in a high-boiling solvent such as N,N-dimethylaniline or diethylaniline.

    • The solution is heated to reflux (typically 180-220 °C) for several hours.

    • The progress of the rearrangement is monitored by TLC or HPLC.

    • Upon completion, the solvent is removed under vacuum, and the residue is purified by chromatography.

  • Scale-Up Considerations:

    • Precise temperature control is critical for the Claisen rearrangement to avoid decomposition.

    • The use of a high-boiling solvent requires appropriate equipment for safe handling at elevated temperatures.

    • Side products from alternative rearrangement pathways can form, necessitating careful purification.[4]

3. Purification

Large-scale purification requires robust methods to handle larger quantities of material.

  • Macroporous Resin Chromatography:

    • The crude product is dissolved in a suitable solvent and loaded onto a column packed with macroporous resin (e.g., Amberlite XAD series).

    • The column is washed with water to remove polar impurities.

    • The product is then eluted with a gradient of ethanol in water.[7]

  • Preparative HPLC:

    • The partially purified product is dissolved in a suitable solvent and injected onto a preparative HPLC column (e.g., C18).

    • An optimized gradient of solvents (e.g., acetonitrile/water or methanol/water) is used to separate the desired product from closely related impurities.

Signaling Pathway

Sophoraflavanone derivatives are known to modulate several key signaling pathways involved in inflammation and cancer. The diagram below illustrates the putative signaling pathways affected by this compound and its analogues, based on studies of structurally related compounds like Sophoraflavanone G.[10][11][12]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates MAPK MAPKs (JNK, p38, ERK) TLR4->MAPK Activates Sophoraflavanone This compound Derivative Sophoraflavanone->PI3K Inhibits IKK IKK Sophoraflavanone->IKK Inhibits Sophoraflavanone->MAPK Inhibits Akt Akt PI3K->Akt Activates Akt->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nuc->Gene Induces AP1_nuc->Gene Induces

Putative signaling pathways modulated by this compound derivatives.

This diagram illustrates how this compound derivatives may exert their anti-inflammatory effects by inhibiting key signaling molecules such as PI3K, IKK, and MAPKs, ultimately leading to the reduced expression of pro-inflammatory genes.

References

Validation & Comparative

A Comparative Analysis of Sophoraflavanone Cytotoxicity: Unveiling the Potency of Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic properties of Sophoraflavanone G reveals its significant potential as an anti-cancer agent. Extensive research has demonstrated its ability to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and modulation of key signaling pathways. In contrast, a notable scarcity of publicly available scientific literature on the cytotoxic activity of Sophoraflavanone I prevents a direct comparative analysis.

This guide synthesizes the existing experimental data on Sophoraflavanone G, providing researchers, scientists, and drug development professionals with a detailed overview of its cytotoxic effects and mechanisms of action.

Sophoraflavanone G: A Potent Inhibitor of Cancer Cell Growth

Sophoraflavanone G has demonstrated significant cytotoxic activity against a range of cancer cell lines, most notably in leukemia and breast cancer. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in multiple studies.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of Sophoraflavanone G across different cancer cell lines is summarized in the table below. This data, gathered from multiple independent studies, highlights the compound's potent anti-proliferative effects.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
HL-60Human Myeloid Leukemia2048
KG-1aAcute Myeloid Leukemia10.54 (µg/mL)Not Specified
EoL-1Eosinophilic Leukemia3.40 (µg/mL)Not Specified
MDA-MB-231Triple-Negative Breast CancerNot SpecifiedNot Specified

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental protocols between studies.

Unraveling the Mechanism of Action: How Sophoraflavanone G Induces Cell Death

Sophoraflavanone G exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. This process is orchestrated by a complex network of signaling pathways that are disrupted by the compound.

Key Signaling Pathways Targeted by Sophoraflavanone G

Research has identified several key signaling pathways that are modulated by Sophoraflavanone G, leading to the demise of cancer cells. These include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Sophoraflavanone G has been shown to block the MAPK pathway, which is crucial for cell proliferation and survival.[1][2]

  • STAT (Signal Transducer and activator of Transcription) Signaling: This compound inhibits the tyrosine phosphorylation of STAT proteins, which are often persistently activated in cancer cells and play a vital role in their survival and proliferation.

  • Apoptotic Signaling Pathway: Sophoraflavanone G triggers the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[2]

The following diagram illustrates the proposed signaling pathway for Sophoraflavanone G-induced apoptosis.

SophoraflavanoneG_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell SophoraflavanoneG Sophoraflavanone G MAPK_Pathway MAPK Pathway SophoraflavanoneG->MAPK_Pathway Inhibits STAT_Signaling STAT Signaling SophoraflavanoneG->STAT_Signaling Inhibits Bax Bax SophoraflavanoneG->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL SophoraflavanoneG->Bcl2 Downregulates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes STAT_Signaling->Proliferation Promotes Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Sophoraflavanone G signaling pathway in cancer cells.

Experimental Protocols for Assessing Cytotoxic Activity

The evaluation of the cytotoxic activity of compounds like Sophoraflavanone G relies on standardized in vitro assays. The following is a generalized workflow for a typical cytotoxicity assay.

Cytotoxicity_Assay_Workflow start Start cell_culture 1. Cell Culture (Cancer Cell Line) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment 3. Compound Treatment (Sophoraflavanone G) cell_seeding->compound_treatment incubation 4. Incubation (e.g., 24, 48, 72h) compound_treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis 6. Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

Caption: General workflow for a cytotoxicity assay.

Detailed Methodologies

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., HL-60, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Sophoraflavanone G is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial dilutions of the compound are prepared in the culture medium.

  • The old medium is removed from the wells, and the cells are treated with various concentrations of Sophoraflavanone G. Control wells receive only the vehicle (e.g., DMSO-containing medium).

3. Incubation:

  • The treated plates are incubated for specific time periods (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

4. Cell Viability Assay (MTT Assay Example):

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a further 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of Sophoraflavanone G and fitting the data to a dose-response curve.

The Unexplored Potential of this compound

Despite the extensive research on Sophoraflavanone G, there is a conspicuous absence of studies detailing the cytotoxic activity of this compound. While some commercial suppliers suggest its potential role in apoptosis and anti-inflammatory pathways, this information is not substantiated by peer-reviewed experimental data. This knowledge gap highlights a critical area for future research. Investigating the cytotoxic properties of this compound and comparing them to those of Sophoraflavanone G could unveil novel structure-activity relationships and potentially lead to the discovery of even more potent anti-cancer compounds within the sophoraflavanone family.

References

Validating the Mechanism of Action of Sophoraflavanone G in Leukemia Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sophoraflavanone G's performance against established leukemia treatments, supported by experimental data. We delve into the molecular mechanisms, present quantitative data for easy comparison, and provide detailed experimental protocols for key assays.

Introduction to Sophoraflavanone G

Sophoraflavanone G is a flavonoid compound isolated from the roots of Sophora flavescens (Kushen), a plant used in traditional Chinese medicine.[1] Recent studies have highlighted its potential as an anti-leukemic agent, demonstrating its ability to induce cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells.[1][2] This guide will validate its mechanism of action by comparing its efficacy with standard-of-care AML therapies: Cytarabine, Doxorubicin, and the targeted therapy Venetoclax.

Comparative Analysis of Anti-Leukemic Agents

The following tables summarize the key characteristics and cytotoxic effects of Sophoraflavanone G and its comparators.

Table 1: Mechanism of Action

CompoundTarget Cell Line(s)Mechanism of Action
Sophoraflavanone G HL-60, KG-1a, EoL-1Induces G1/G0 cell cycle arrest and apoptosis.[1][3] Inhibits WT1 protein expression.[2] Activates caspase-3 and -9, downregulates Bcl-2 and Bcl-xL, upregulates Bax, and promotes cytochrome c release.[4] Blocks the MAPK signaling pathway.[4]
Cytarabine Various leukemia cellsA pyrimidine antagonist that inhibits DNA synthesis by competing with cytidine for incorporation into DNA, primarily affecting cells in the S-phase.[5] It also inhibits DNA polymerase.[6][7]
Doxorubicin Various cancer cellsAn anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II progression and thereby blocking DNA replication and transcription.[8][9] It also generates free radicals that damage cancer cells.[10]
Venetoclax AML, CLL, SLL cellsA selective inhibitor of the B-cell lymphoma-2 (BCL-2) protein.[11][12] By binding to BCL-2, it displaces pro-apoptotic proteins, leading to the restoration of the intrinsic apoptotic pathway.[11][13]

Table 2: Cytotoxicity (IC50 Values)

CompoundCell LineIncubation TimeIC50
Sophoraflavanone G HL-6048 hours~20 µM[1]
Cytarabine HL-6024 hours~2.5 µM[14]
Cytarabine HL-6072 hours20-fold lower than resistant cells[15]
Doxorubicin HL-60Not SpecifiedIC50 values vary significantly based on experimental conditions and if cells have acquired resistance.[16][17][18][19]
Venetoclax HL-6048 hours4.06 µM[20]
Venetoclax HL-6072 hours0.51 µM[20]
Venetoclax OCI-AML324, 48, 72 hoursIC50 > 1µM (considered relatively resistant)[21]
Venetoclax MOLM1324, 48, 72 hoursIC50 < 1µM (considered relatively sensitive)[21]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

sophoraflavanone_g_moa cluster_cell Leukemia Cell SFG Sophoraflavanone G MAPK MAPK Pathway SFG->MAPK inhibits WT1 WT1 Protein SFG->WT1 inhibits expression Bcl2_family Bcl-2 Family (Bcl-2, Bcl-xL ↓, Bax ↑) SFG->Bcl2_family CellCycle Cell Cycle Arrest (G1/G0) SFG->CellCycle Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow cluster_assays Downstream Assays start Leukemia Cell Culture (e.g., HL-60) treatment Treatment with Sophoraflavanone G or Alternative Drugs start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (PI Staining for Cell Cycle) treatment->flow_cellcycle western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis and Comparison mtt->data_analysis flow_apoptosis->data_analysis flow_cellcycle->data_analysis western->data_analysis

References

Comparative analysis of Sophoraflavanone I and resveratrol bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Sophoraflavanone G and Resveratrol Bioactivity

Disclaimer: This guide compares Resveratrol with Sophoraflavanone G (SG). Initial searches for "Sophoraflavanone I" did not yield sufficient experimental data for a comparative analysis, while Sophoraflavanone G, a closely related and well-studied flavonoid from the same plant source (Sophora flavescens), provided a basis for a meaningful comparison.

Introduction

Sophoraflavanone G (SG) is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine for its anti-inflammatory and anti-tumor properties.[1][2] Resveratrol (3,5,4′-trihydroxystilbene) is a well-known natural polyphenol found in grapes, berries, and peanuts, extensively researched for its antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[3][4][5] Both compounds are of significant interest to the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to assist researchers and drug development professionals.

Anticancer Bioactivity

Both Sophoraflavanone G and Resveratrol exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation, though they may act through different molecular targets. Resveratrol has been studied across a wider range of cancer cell lines, providing more extensive quantitative data on its cytotoxicity.

Quantitative Data: Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC₅₀ Value (µM)Reference
Resveratrol A549Lung Adenocarcinoma35.05 ± 0.1[6]
MCF-7Breast Cancer51.18[7]
HepG2Liver Cancer57.4[7]
SW480Colon Cancer~100[8]
Seg-1Esophageal Adenocarcinoma~100[8]
HL60Leukemia~70[8]
Sophoraflavanone G MDA-MB-231Triple-Negative Breast CancerData not available in searched results[1]
HepG2Liver CancerData not available in searched results[9]

Note: While specific IC₅₀ values for Sophoraflavanone G were not available in the provided search results, studies confirm its ability to induce apoptosis and inhibit proliferation in cancer cells.[1]

Mechanisms of Action
  • Sophoraflavanone G (SG): In triple-negative breast cancer cells (MDA-MB-231), SG induces apoptosis by increasing the production of reactive oxygen species (ROS), promoting DNA fragmentation, and activating the caspase cascade (caspase-3, -8, and -9).[1] It also downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the pro-apoptotic protein Bax.[1] Furthermore, SG can suppress cancer cell migration and invasion by blocking the MAPK pathway.[1]

  • Resveratrol: Resveratrol's anticancer effects are multifaceted. It inhibits the activation of Stat3, a key signaling protein often constitutively active in malignant cells, leading to the repression of Stat3-regulated genes involved in cell growth (cyclin D1) and survival (Bcl-xL, Mcl-1).[10] Resveratrol can induce cell cycle arrest and apoptosis in a variety of cancer cells.[8] It has also been shown to work synergistically with chemotherapy drugs like cisplatin and carboplatin, enhancing their efficacy in lung cancer cells.[6][11]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Sophoraflavanone G or Resveratrol (e.g., ranging from 2 µM to 400 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[6][12]

Visualization: Anticancer Signaling Pathways

G cluster_0 Sophoraflavanone G Pathway cluster_1 Resveratrol Pathway SG Sophoraflavanone G MAPK MAPK Pathway SG->MAPK inhibits Caspases Caspase-8, -9, -3 (Activation) SG->Caspases Bcl2 Bcl-2, Bcl-xL (Downregulation) SG->Bcl2 Apoptosis_SG Apoptosis Caspases->Apoptosis_SG Bcl2->Apoptosis_SG Res Resveratrol Src Src Kinase Res->Src inhibits Stat3 Stat3 Src->Stat3 CyclinD1 Cyclin D1, Bcl-xL (Downregulation) Stat3->CyclinD1 Apoptosis_Res Apoptosis & G1/S Arrest CyclinD1->Apoptosis_Res

Caption: Comparative anticancer signaling pathways.

Anti-inflammatory Bioactivity

Both compounds demonstrate potent anti-inflammatory effects by modulating key inflammatory pathways, such as NF-κB and MAPK, and reducing the production of pro-inflammatory mediators.

Comparative Data: Inhibition of Inflammatory Mediators
MediatorSophoraflavanone G EffectResveratrol EffectCell/Model SystemReference
Nitric Oxide (NO) InhibitionInhibitionLPS-stimulated Macrophages/Microglia[13][14][15]
Prostaglandin E₂ (PGE₂) InhibitionInhibitionLPS-stimulated Macrophages[13][14][15]
TNF-α InhibitionInhibitionLPS-stimulated Macrophages/Microglia[13][14][15]
IL-6 InhibitionInhibitionLPS-stimulated Macrophages[13][15][16]
IL-1β InhibitionNot specified in resultsLPS-stimulated Macrophages[13]
iNOS Downregulation (protein)Downregulation (protein)LPS-stimulated Macrophages/Microglia[15][17]
COX-2 Downregulation (protein)Inhibition (activity)LPS-stimulated Macrophages[4][15]
Mechanisms of Action
  • Sophoraflavanone G (SG): SG exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.[15] It prevents the translocation of the NF-κB p65 subunit into the nucleus, a critical step for the transcription of pro-inflammatory genes.[15] Additionally, SG targets the PI3K/Akt and JAK/STAT pathways and upregulates the Nrf2/HO-1 antioxidant pathway, which helps resolve inflammation.[13]

  • Resveratrol: Resveratrol's anti-inflammatory action is also largely mediated through the inhibition of the NF-κB signaling pathway.[4][18] It can interfere with TLR4, a receptor that triggers innate immune responses, thereby preventing downstream activation of NF-κB.[14] Resveratrol also activates SIRT1, which can deacetylate and inhibit transcription factors involved in inflammation.[19]

Experimental Protocol: LPS-Induced Inflammation in Macrophages

This protocol is a standard method to screen for anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Pre-treatment: Pre-treat the cells with different concentrations of SG or Resveratrol for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).

  • Mediator Measurement:

    • NO Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.

    • Cytokine Levels (TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][20]

  • Protein Expression Analysis (Western Blot): Lyse the cells to extract proteins. Analyze the expression levels of iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK proteins via Western blot to determine the effect on signaling pathways.[15]

Visualization: NF-κB Inflammatory Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα (degraded) IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes transcription Res Resveratrol Res->TLR4 inhibits SG Sophoraflavanone G SG->IKK inhibits SG->NFkB inhibits translocation

Caption: Inhibition of the NF-κB pathway by SG and Resveratrol.

Antioxidant Bioactivity

Resveratrol is a well-characterized antioxidant, with its activity quantified by various assays. Sophoraflavanone G's antioxidant potential is suggested through its induction of endogenous antioxidant systems, though direct radical scavenging data is less available in the searched literature.

Quantitative Data: Antioxidant Capacity
AssayResveratrolSophoraflavanone GReference
ORAC 23.12 µmol TE/gData not available[21]
DPPH Scavenging IC₅₀ not specified, but shows dose-dependent activity (29-76% scavenging)Data not available[21]
ABTS Scavenging Shows high potentialData not available[21]
Nrf2/HO-1 Pathway ActivatesActivates[3][13]

TE: Trolox Equivalents

Mechanisms of Action
  • Sophoraflavanone G (SG): SG's antioxidant effect appears to be indirect, primarily through the activation of the Nrf2/HO-1 signaling pathway.[13] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). By upregulating this pathway, SG enhances the cell's intrinsic ability to combat oxidative stress.

  • Resveratrol: Resveratrol exhibits both direct and indirect antioxidant activities.[3] Directly, its polyphenolic structure allows it to scavenge a variety of reactive oxygen species (ROS).[4] Indirectly, like SG, it activates the Nrf2 pathway.[3] It also activates other protective mechanisms, such as the SIRT1 and AMPK pathways, which contribute to cellular resistance against oxidative stress.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (Resveratrol or SG) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction by an antioxidant.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The results can be expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[22][23]

Neuroprotective Bioactivity

Both compounds show promise in protecting the central nervous system (CNS), with Resveratrol being more extensively studied for direct neuroprotection in models of diseases like Alzheimer's, while SG's known effects are primarily anti-neuroinflammatory.

Comparative Mechanisms of Neuroprotection

| Mechanism | Sophoraflavanone G | Resveratrol | Reference | | :--- | :--- | :--- | | Anti-neuroinflammation | Yes, inhibits microglial activation and pro-inflammatory mediators (NO, PGE₂, TNF-α, IL-6, IL-1β) in BV2 microglia. | Yes, inhibits microglial activation and reduces pro-inflammatory cytokines. |[14][17][24] | | Amyloid-beta (Aβ) Modulation | Not specified in results. | Promotes non-amyloidogenic cleavage of APP and enhances clearance of Aβ peptides. |[25][26] | | Antioxidant Defense in CNS | Yes, via Nrf2/HO-1 pathway in microglia. | Yes, by scavenging ROS and upregulating antioxidant enzymes (e.g., SOD). |[24][27] | | Signaling Pathway Modulation | Inhibits MAPK, PI3K/Akt, and JAK/STAT in microglia. | Activates SIRT1 and AMPK pathways, which are crucial for neuronal survival. |[24][26] | | Blood-Brain Barrier (BBB) Integrity | Protects against disruption of ZO-1 tight junctions in brain endothelial cells. | Crosses the BBB and exerts antioxidant effects. |[28][29] |

Summary of Neuroprotective Effects
  • Sophoraflavanone G (SG): SG's neuroprotective potential stems from its potent anti-neuroinflammatory activity. It can inhibit the activation of microglia, the primary immune cells of the brain, thereby reducing the production of neurotoxic inflammatory mediators.[24] By protecting the integrity of the blood-brain barrier, SG may prevent the infiltration of harmful substances into the brain.[29][30]

  • Resveratrol: Resveratrol offers broader neuroprotective effects. It not only possesses anti-inflammatory and antioxidant properties within the CNS but also directly targets pathologies associated with Alzheimer's disease by interfering with amyloid-beta production and aggregation.[25][26][27] Its ability to activate pro-survival pathways like SIRT1 and AMPK further contributes to its neuroprotective profile.[26]

Visualization: Experimental Workflow for Bioactivity Screening

G cluster_0 Endpoint Analysis start Select Cell Line (e.g., RAW 264.7, A549, BV2) treat Treat with Compound (SG or Resveratrol) + Stimulus (e.g., LPS, TNF-α) start->treat incubate Incubate (24-48 hours) treat->incubate viability Cell Viability (MTT Assay) incubate->viability elisa Cytokine/Mediator Levels (ELISA, Griess Assay) incubate->elisa western Protein Expression (Western Blot) incubate->western qprc Gene Expression (qRT-PCR) incubate->qprc data Data Analysis & IC₅₀ Calculation viability->data elisa->data western->data qprc->data

Caption: General experimental workflow for in vitro bioactivity analysis.

Conclusion

Sophoraflavanone G and Resveratrol are both potent bioactive compounds with significant therapeutic potential, particularly in the realms of anticancer and anti-inflammatory applications.

  • Similarities: Both compounds effectively suppress inflammation by inhibiting key signaling pathways like NF-κB and MAPK and reducing the production of common inflammatory mediators. Both also appear to enhance cellular antioxidant defenses through the Nrf2 pathway.

  • Differences: Resveratrol has been more extensively studied, with a larger body of quantitative data (e.g., IC₅₀ values across numerous cancer lines) and a broader demonstrated range of bioactivities, especially in direct antioxidant and neuroprotective mechanisms related to Alzheimer's pathology. Sophoraflavanone G shows strong anti-inflammatory and anti-neuroinflammatory effects, and its anticancer activity is confirmed mechanistically, though quantitative cytotoxicity data is less available.

For drug development professionals, Resveratrol offers a well-documented, broad-spectrum agent, while Sophoraflavanone G presents a promising candidate, particularly for inflammatory and neuroinflammatory conditions, warranting further investigation to quantify its efficacy across different models.

References

Comparative Analysis of the Anti-inflammatory Efficacy of Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of Sophoraflavanone G in comparison to established agents, supported by in-vitro experimental data and protocols.

Sophoraflavanone G (SG), a prenylated flavonoid isolated from plants of the Sophora genus, has demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1] This guide provides a cross-validation of its effects against key alternative anti-inflammatory agents: the flavonoid Quercetin , the non-steroidal anti-inflammatory drug (NSAID) Indomethacin , and the corticosteroid Dexamethasone . The comparisons are based on quantitative data from in-vitro experiments, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing inflammatory responses.

Mechanism of Action: A Multi-Pathway Approach

Sophoraflavanone G exerts its anti-inflammatory effects by modulating multiple key signaling pathways. Upon stimulation by inflammatory agents like LPS, SG has been shown to inhibit the production of primary inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This is achieved by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Furthermore, SG significantly reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] Mechanistically, SG's efficacy is attributed to its ability to down-regulate several critical inflammatory cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] It has also been reported to attenuate the PI3K/Akt and JAK/STAT pathways, showcasing its multi-targeted anti-inflammatory action.[1]

Sophoraflavanone G Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediator Production LPS LPS MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt JAK_STAT JAK/STAT Pathway LPS->JAK_STAT iNOS_COX2 ↑ iNOS & COX-2 Expression MAPK->iNOS_COX2 Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines PI3K_Akt->iNOS_COX2 PI3K_Akt->Cytokines JAK_STAT->iNOS_COX2 JAK_STAT->Cytokines SG Sophoraflavanone G SG->MAPK Inhibition SG->NFkB Inhibition SG->PI3K_Akt Inhibition SG->JAK_STAT Inhibition

Caption: Sophoraflavanone G inhibits multiple inflammatory signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the inhibitory concentrations (IC50) of Sophoraflavanone G and comparator compounds on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. Lower IC50 values indicate higher potency.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundIC50 for NO Inhibition (µM)IC50 for PGE2 Inhibition (µM)
Sophoraflavanone G Data not availableData not available
Quercetin37.1[4]65.8[4]
Indomethacin56.8[4]2.8[4]
DexamethasoneNot typically assessedNot typically assessed

Note: Direct IC50 values for Sophoraflavanone G on NO and PGE2 inhibition in the specified cell line were not available in the reviewed literature. Indomethacin is a potent COX inhibitor, explaining its strong effect on PGE2.

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
Sophoraflavanone G Data not availableData not available
Quercetin4.14[4]Data not available
Indomethacin143.7[4]Data not available
DexamethasonePotent, but IC50 varies[5][6][7]Potent, but IC50 varies[7]

Note: While studies confirm Sophoraflavanone G inhibits cytokine production, specific IC50 values are not consistently reported. Dexamethasone is a potent inhibitor of cytokine gene transcription, but its IC50 can vary widely based on experimental conditions.[7][8][9]

Experimental Workflow and Protocols

The assessment of anti-inflammatory compounds typically follows a standardized workflow to ensure reproducibility and comparability of results.

Experimental Workflow cluster_assays A 1. Cell Culture RAW 264.7 Macrophage Seeding B 2. Pre-treatment Incubate with Test Compound (e.g., Sophoraflavanone G) A->B C 3. Inflammatory Stimulus Add LPS to induce inflammation B->C D 4. Incubation Allow inflammatory response to develop C->D E 5. Supernatant & Cell Lysate Collection D->E F 6. Downstream Assays E->F G Griess Assay (NO) F->G H ELISA (PGE2, Cytokines) F->H I Western Blot (Proteins) F->I J qRT-PCR (mRNA) F->J

References

Sophoraflavanone G on the Front Lines: A Comparative Analysis of its Antimicrobial Prowess Against Other Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. In this landscape, prenylated flavonoids have emerged as a promising class of natural compounds with potent antibacterial and antifungal activities. Among these, Sophoraflavanone G (SFG), isolated from the medicinal plant Sophora flavescens, has garnered significant attention. This guide provides an objective comparison of Sophoraflavanone G's antimicrobial performance against other notable prenylated flavonoids, supported by experimental data, detailed protocols, and a mechanistic overview.

Quantitative Antimicrobial Activity: A Side-by-Side Comparison

The antimicrobial efficacy of flavonoids is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of Sophoraflavanone G and other selected prenylated flavonoids against various bacterial strains, with a particular focus on clinically relevant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

CompoundMicroorganismMIC (µg/mL)Reference
Sophoraflavanone G Staphylococcus aureus (MRSA)0.5 - 8[1]
Staphylococcus aureus (MRSA)3.13 - 6.25[2]
Staphylococcus aureus (MSSA)3.9[3]
Streptococcus mutans1.56[4]
Streptococcus sobrinus3.125[4]
Enterococcus faecium6.25 - 12.5[5]
Kurarinone Staphylococcus aureus (MRSA)7.8[3]
Staphylococcus aureus (MSSA)3.9[3]
Isobavachalcone Staphylococcus aureus (MRSA)3.12[6]
Staphylococcus aureus (MSSA)1.56[6]
Xanthohumol Staphylococcus aureus12.5 - 25[7]
Artocarpin Staphylococcus aureus1.56 - 6.25[7]
Diplacone Staphylococcus aureus3.12 - 12.5[7]
Licochalcone A Staphylococcus aureus16[7]

Mechanism of Action: Disrupting the Bacterial Defenses

The antimicrobial action of Sophoraflavanone G and other prenylated flavonoids is largely attributed to their ability to compromise the integrity of the bacterial cell membrane.[3] The lipophilic prenyl group enhances the affinity of these compounds for the lipid bilayer of the cell membrane, leading to a cascade of disruptive events.

Studies have proposed that Sophoraflavanone G directly interacts with the peptidoglycan layer of the bacterial cell wall, leading to its damage.[5] This initial breach is followed by the perturbation of the cytoplasmic membrane, causing increased permeability, leakage of intracellular components, and ultimately, cell death.[3] This multi-faceted attack on the bacterial cell envelope makes it a promising strategy to combat drug-resistant strains.

cluster_flavonoid Prenylated Flavonoid (e.g., Sophoraflavanone G) cluster_bacterium Bacterial Cell SFG Sophoraflavanone G CW Cell Wall (Peptidoglycan) SFG->CW Initial Interaction & Disruption CM Cytoplasmic Membrane SFG->CM Membrane Permeabilization CW->CM Weakened Structural Support IC Intracellular Components CM->IC Leakage Death Cell Death IC->Death Leads to

Caption: Proposed mechanism of antimicrobial action of Sophoraflavanone G.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The data presented in this guide is primarily derived from antimicrobial susceptibility testing using the broth microdilution method. This standardized technique is crucial for determining the MIC of a compound.

Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism in a liquid medium.

Materials:

  • Test compounds (e.g., Sophoraflavanone G and other prenylated flavonoids)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus mutans)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound stock solution in the broth medium directly in the wells of the 96-well microtiter plate. This creates a range of decreasing concentrations of the compound across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Further dilute the inoculum in broth to achieve the final desired test concentration (typically 5 x 10^5 CFU/mL in the well).

  • Inoculation: Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C) for a defined period (typically 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

A Prepare Stock Solution of Flavonoid B Serial Dilutions in Microtiter Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Determine MIC (Visually or by OD) E->F

Caption: Workflow for the Broth Microdilution Assay.

Concluding Remarks

Sophoraflavanone G demonstrates potent antimicrobial activity against a range of bacteria, particularly Gram-positive pathogens like MRSA. When compared to other prenylated flavonoids, its efficacy is comparable and, in some cases, superior. The primary mechanism of action, involving the disruption of the bacterial cell envelope, highlights its potential as a lead compound for the development of new antimicrobial agents. The synergistic effects observed when Sophoraflavanone G is combined with conventional antibiotics further underscore its therapeutic potential in combating antibiotic resistance.[2] Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate the clinical utility of this promising natural product.

References

Confirming the Absolute Configuration of Synthetic Sophoraflavanone I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the absolute configuration of synthetic Sophoraflavanone I. Due to the current absence of published data on the stereoselective synthesis and corresponding chiroptical analysis of this compound, this document utilizes the established methodologies and data for the closely related compound, Sophoraflavanone H, as a practical template. The experimental protocols and data presentation formats provided herein are intended to serve as a comprehensive guide for researchers undertaking the synthesis and stereochemical elucidation of this compound and similar flavonoids.

Comparison of Analytical Techniques for Absolute Configuration Determination

The definitive assignment of the absolute configuration of a chiral molecule like this compound relies on a combination of spectroscopic and computational methods. While X-ray crystallography provides unambiguous proof of stereochemistry, obtaining suitable crystals can be challenging. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), in conjunction with quantum chemical calculations, have emerged as powerful and reliable alternatives.[1]

Technique Principle Advantages Limitations
Electronic Circular Dichroism (ECD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Highly sensitive to stereochemistry, requires small sample amounts, applicable to molecules in solution.[1]Interpretation can be complex; comparison with calculated spectra is often necessary for unambiguous assignment.
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light.Provides more spectral bands than ECD, offering a more detailed stereochemical fingerprint.Can be less sensitive than ECD; instrumentation is less common.
Optical Rotatory Dispersion (ORD) Measures the change in the angle of plane-polarized light as a function of wavelength.Complements ECD data.Often provides less structural information than ECD.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute stereochemistry unequivocally.[2][3]Requires a single crystal of suitable quality, which can be difficult to obtain.
Computational Chemistry (TDDFT) Theoretically calculates the ECD spectra of possible stereoisomers for comparison with experimental data.Enables the assignment of absolute configuration without the need for a crystalline sample or a known reference compound.[1]Accuracy is dependent on the computational level of theory and conformational analysis.

Experimental and Calculated Data for Stereochemical Assignment

The following tables present a template for the kind of data required to confirm the absolute configuration of this compound, using the analysis of Sophoraflavanone H as a model.

Table 1: Comparison of Experimental and Calculated ECD Data for this compound Stereoisomers (Hypothetical Data)

StereoisomerExperimental Cotton Effects (nm)Calculated Cotton Effects (nm)Specific Rotation [α]D (c, solvent)
Synthetic this compound e.g., +285, -320e.g., +X.X (c 0.1, MeOH)
(2S)-Sophoraflavanone I e.g., +288 (Δε +Y.Y), -325 (Δε -Z.Z)
(2R)-Sophoraflavanone I e.g., -288 (Δε -Y.Y), +325 (Δε +Z.Z)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental and calculated values would need to be determined for this compound.

Experimental Protocols

Stereoselective Synthesis of this compound (Hypothetical)

A potential synthetic route to enantiomerically enriched this compound could be adapted from the synthesis of related flavanones. A key step would likely involve an asymmetric intramolecular cyclization of a chalcone precursor.

Example Key Step: Asymmetric Intramolecular Michael Addition

  • Chalcone Precursor Synthesis: The appropriate chalcone precursor would be synthesized through a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.

  • Asymmetric Cyclization: The chalcone would then be subjected to an asymmetric intramolecular Michael addition using a chiral catalyst (e.g., a chiral phase-transfer catalyst or an organocatalyst) to induce the formation of the flavanone core with high enantioselectivity.

  • Purification: The resulting this compound would be purified by column chromatography and its enantiomeric excess determined by chiral HPLC analysis.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: A solution of the purified synthetic this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-0.5 mg/mL.

  • Instrumentation: The ECD spectrum is recorded on a commercial ECD spectrometer.

  • Parameters:

    • Wavelength range: 200-400 nm

    • Bandwidth: 1.0 nm

    • Scan speed: 100 nm/min

    • Accumulations: 3-5 scans

  • Data Processing: The raw data is baseline corrected and converted to molar circular dichroism (Δε).

Computational ECD Calculations (TDDFT)
  • Conformational Search: A thorough conformational search of the desired stereoisomers of this compound is performed using a suitable molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: The low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d).

  • ECD Calculation: Time-Dependent DFT (TDDFT) calculations are performed on the optimized conformers to generate the theoretical ECD spectra. The solvent effect can be included using a continuum model (e.g., PCM).

  • Spectral Simulation: The calculated ECD spectra for each conformer are Boltzmann-averaged according to their relative energies to produce the final theoretical spectrum for each stereoisomer.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of experiments and data analysis for the confirmation of the absolute configuration of synthetic this compound.

G Workflow for Absolute Configuration Determination cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis start Starting Materials chalcone Chalcone Synthesis start->chalcone cyclization Asymmetric Cyclization chalcone->cyclization purification Purification (HPLC) cyclization->purification exp_ecd Experimental ECD purification->exp_ecd comparison Spectral Comparison exp_ecd->comparison comp_ecd Computational ECD (TDDFT) comp_ecd->comparison config Absolute Configuration Assignment comparison->config

Caption: Workflow for the synthesis and stereochemical analysis of this compound.

G Computational ECD Workflow cluster_computational Computational Analysis structure Input Structure (Stereoisomers) conf_search Conformational Search (MMFF) structure->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt tddft TDDFT Calculation geom_opt->tddft boltzmann Boltzmann Averaging tddft->boltzmann final_spectrum Final Calculated Spectrum boltzmann->final_spectrum

Caption: Workflow for the computational prediction of ECD spectra.

References

A Head-to-Head Comparison of Sophoraflavanone G and Kurarinone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two potent flavonoids, Sophoraflavanone G and Kurarinone, derived from Sophora flavescens. This guide provides a comparative overview of their biological activities, mechanisms of action, and relevant experimental data to inform research and drug development efforts.

Sophoraflavanone G (SFG) and kurarinone are two prominent prenylated flavonoids isolated from the medicinal herb Sophora flavescens. Both compounds have garnered significant attention within the scientific community for their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide offers a head-to-head comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.

Data Presentation: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of Sophoraflavanone G and kurarinone.

Table 1: Comparative Cytotoxicity (IC50) of Sophoraflavanone G and Kurarinone in Various Cancer Cell Lines

Cell LineCancer TypeSophoraflavanone G (μM)Kurarinone (μM)Reference
H1688Small Cell Lung Cancer-12.5[1]
H146Small Cell Lung Cancer-30.4[1]
A549Non-Small Cell Lung Cancer-IC50 > 50 µg/mL in normal cells[1]
PC3Prostate CancerNon-cytotoxic6.6 µg/mL
DU-145Prostate Cancer7.7 µg/mL14 µg/mL
HeLaCervical Cancer12 µg/mL2.0 µg/mL
AGSGastric Cancer6.5 µg/mL9.3 µg/mL
Eca-109Esophageal Cancer-9.6 µg/mL
Bel-7402Hepatic Cancer7.9 µg/mL-
HL-60Myeloid Leukemia12.518.5
HepG2Liver Cancer13.336.2

Table 2: Comparative Anti-inflammatory Activity

AssayTargetSophoraflavanone GKurarinoneReference
COX-2 Induction (LPS-treated RAW 264.7 cells)Cyclooxygenase-2Inhibition at 1-50 µMNo inhibition up to 25 µM
NF-κB Activation (LPS-induced)NF-κBInhibitionInhibition (IC50: 5.8 µg/mL)[1]

Table 3: Comparative Antimicrobial Activity (MIC)

MicroorganismSophoraflavanone G (µg/mL)Kurarinone (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)3.13-6.25-[2]
S. mutans1.56-[3]
F. nucleatum1.56-[3]
S. sobrinus3.125-[3]
A. viscosus3.125-[3]
C. cucumerinum-5[1]
C. albicans-5[1]

Mechanisms of Action: A Comparative Overview

Sophoraflavanone G and kurarinone exert their biological effects through the modulation of various signaling pathways. While there is some overlap, distinct differences in their mechanisms have been observed.

Anticancer Mechanisms

Both compounds induce apoptosis in cancer cells; however, their primary molecular targets and pathways show divergence.

  • Sophoraflavanone G: SFG has been shown to inhibit the activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, by targeting upstream signaling molecules like Janus kinases (JAKs) and Src family kinases.[4] It also blocks the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cancer cell proliferation and survival.[5]

  • Kurarinone: Kurarinone's anticancer activity is mediated through multiple pathways, including the inhibition of STAT3 and Akt signaling.[1] It can also induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[1] Furthermore, kurarinone has been reported to activate the Nrf2 pathway by downregulating its inhibitor, Keap1.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of both flavonoids are well-documented, with a notable difference in their effect on the cyclooxygenase (COX) pathway.

  • Sophoraflavanone G: A key differentiator is SFG's ability to inhibit COX-2 expression in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing the production of pro-inflammatory prostaglandins. It also suppresses the NF-κB and MAPK signaling pathways.

  • Kurarinone: In contrast, kurarinone does not appear to inhibit COX-2 expression at similar concentrations. Its anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.[1]

Antimicrobial Mechanisms

Both compounds exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their primary mechanism of antibacterial action involves the disruption of the bacterial cell membrane.

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.

Sophoraflavanone_G_Signaling SFG Sophoraflavanone G JAK_Src JAK / Src Family Kinases SFG->JAK_Src inhibits MAPK MAPK Pathway SFG->MAPK inhibits NFkB NF-κB Pathway SFG->NFkB inhibits COX2 COX-2 SFG->COX2 inhibits Apoptosis Apoptosis SFG->Apoptosis induces STAT3 STAT3 JAK_Src->STAT3 Proliferation Cell Proliferation STAT3->Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation COX2->Inflammation

Caption: Signaling pathways modulated by Sophoraflavanone G.

Kurarinone_Signaling Kurarinone Kurarinone STAT3_Akt STAT3 / Akt Kurarinone->STAT3_Akt inhibits NFkB NF-κB Pathway Kurarinone->NFkB inhibits Keap1 Keap1 Kurarinone->Keap1 inhibits Apoptosis Apoptosis Kurarinone->Apoptosis induces Proliferation Cell Proliferation STAT3_Akt->Proliferation Inflammation Inflammation NFkB->Inflammation Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response

Caption: Signaling pathways modulated by Kurarinone.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate the biological activities of Sophoraflavanone G and kurarinone.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Sophoraflavanone G and/or kurarinone stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of Sophoraflavanone G or kurarinone (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-NF-κB p65, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the anticancer effects of Sophoraflavanone G and kurarinone.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment Treatment with SFG and Kurarinone (Dose- and Time-response) Cell_Culture->Treatment MTT Cell Viability (MTT) Assay Treatment->MTT Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and IC50 Calculation MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Head-to-Head Comparison of Efficacy and Mechanism Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: A generalized experimental workflow for comparative analysis.

Conclusion

Sophoraflavanone G and kurarinone are both promising natural compounds with significant therapeutic potential. This guide highlights their comparative activities and mechanisms, providing a foundation for further research and development. While both exhibit potent anticancer and antimicrobial effects, their differing activities, particularly in the context of inflammation and specific signaling pathways, suggest they may be suited for different therapeutic applications. Further head-to-head studies, especially in in vivo models, are warranted to fully elucidate their comparative efficacy and safety profiles.

References

Reversing the Shield: Sophoraflavanone G as a Potent Inhibitor of Multi-Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of its Efficacy in Sensitizing Cancer Cells to Chemotherapeutics

For researchers, scientists, and drug development professionals grappling with the challenge of multi-drug resistance (MDR) in cancer, the quest for effective reversal agents is a critical frontier. Sophoraflavanone G, a prenylated flavonoid isolated from Sophora flavescens, has emerged as a promising candidate. This guide provides a comprehensive comparison of Sophoraflavanone G's inhibitory activity against MDR with other known modulators, supported by experimental data and detailed protocols.

Note: While the initial topic specified Sophoraflavanone I, a thorough review of the scientific literature indicates that Sophoraflavanone G is the extensively studied compound in the context of multi-drug resistance. Therefore, this guide will focus on the significant findings related to Sophoraflavanone G.

Quantitative Comparison of MDR Inhibitory Activity

Sophoraflavanone G has demonstrated significant efficacy in reversing MDR, particularly in cancer cells overexpressing the ATP-binding cassette (ABC) transporter ABCG2.[1][2] The following tables summarize its performance in comparison to other known MDR inhibitors.

Table 1: In Vitro Cytotoxicity of Sophoraflavanone G

Cell LineDescriptionIC50 of Sophoraflavanone G (µM)
H460Human non-small-cell lung cancer (parental)~20 µM
H460/MX20Mitoxantrone-resistant (ABCG2 overexpressing)~20 µM

This data indicates that the antiproliferative effect of Sophoraflavanone G is not significantly affected by the overexpression of the ABCG2 transporter, suggesting it is not a substrate for this pump.[2]

Table 2: Reversal of ABCG2-Mediated Multi-Drug Resistance by Sophoraflavanone G and Comparator Compounds

CompoundTarget TransporterCell LineChemotherapeutic AgentReversal FoldIC50 (nM)
Sophoraflavanone G (5 µM) ABCG2H460/MX20Mitoxantrone19.6-
Sophoraflavanone G (5 µM) ABCG2H460/MX20SN-3829.8-
Sophoraflavanone G (5 µM) ABCG2H460/MX20Topotecan11.5-
Ko143 ABCG2---9.7 - 26
Fumitremorgin C (FTC) ABCG2NCI-H460/MX20---
Verapamil ABCB1 (P-glycoprotein)K562/ADM-->1000 (for P-gp)

Reversal Fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor. A higher reversal fold indicates greater efficacy in overcoming resistance.[2] IC50 values for Ko143 and Verapamil are sourced from various studies for comparative purposes.[3][4]

Mechanism of Action: Inhibition of ABCG2 Efflux Pump

Multi-drug resistance is often mediated by the overexpression of ABC transporters, which act as efflux pumps to remove chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Sophoraflavanone G has been shown to directly inhibit the function of the ABCG2 transporter.[1][2]

MDR_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ABCG2 {ABCG2 Transporter | (Efflux Pump)} Chemo_out Chemotherapeutic Drug ABCG2->Chemo_out Actively Transports Out Chemo_in Chemotherapeutic Drug (e.g., Mitoxantrone) Chemo_in->ABCG2 Binds to Efflux Pump Chemo_target Intracellular Target (e.g., DNA) Chemo_in->Chemo_target Induces Apoptosis Chemo_out->Chemo_in Enters Cell SFG Sophoraflavanone G SFG->ABCG2 Inhibits

Caption: Mechanism of Sophoraflavanone G in reversing ABCG2-mediated MDR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the inhibitory activity of Sophoraflavanone G on multi-drug resistance.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50) and is used to assess the cytotoxicity of both the chemotherapeutic agent and the MDR inhibitor.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., H460 and H460/MX20) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Sophoraflavanone G or the chemotherapeutic agent (e.g., mitoxantrone), alone or in combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Sophoraflavanone G and/or Chemotherapeutic incubate1->add_compounds incubate2 Incubate for 72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Intracellular Drug Accumulation Assay (Mitoxantrone or Hoechst 33342)

This assay measures the ability of an MDR inhibitor to increase the intracellular concentration of a fluorescent substrate of the ABC transporter.

Protocol:

  • Cell Preparation: Harvest and wash the cancer cells (e.g., H460/MX20) and resuspend them in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with Sophoraflavanone G or a control inhibitor (e.g., Ko143) at a specific concentration (e.g., 5 µM) for 1 hour at 37°C.

  • Fluorescent Substrate Addition: Add a fluorescent substrate of ABCG2, such as mitoxantrone (which is autofluorescent) or Hoechst 33342, to the cell suspension.

  • Incubation: Incubate the cells with the fluorescent substrate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the inhibitor to that of untreated cells. An increase in fluorescence indicates inhibition of the efflux pump.

Drug_Accumulation_Assay start Start prep_cells Prepare cell suspension start->prep_cells pre_incubate Pre-incubate with Sophoraflavanone G prep_cells->pre_incubate add_substrate Add fluorescent substrate (e.g., Mitoxantrone) pre_incubate->add_substrate incubate_substrate Incubate at 37°C add_substrate->incubate_substrate wash_cells Wash with ice-cold PBS incubate_substrate->wash_cells flow_cytometry Analyze by flow cytometry wash_cells->flow_cytometry analyze_fluorescence Compare fluorescence intensity flow_cytometry->analyze_fluorescence end End analyze_fluorescence->end

Caption: Workflow for the intracellular drug accumulation assay.

Conclusion

The experimental evidence strongly suggests that Sophoraflavanone G is a potent and specific inhibitor of the ABCG2 transporter, a key mediator of multi-drug resistance in various cancers. Its ability to significantly re-sensitize resistant cancer cells to conventional chemotherapeutic agents, as demonstrated by the high reversal folds, positions it as a valuable lead compound for the development of novel MDR-reversing therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in combination with existing cancer treatments. This guide provides a foundational understanding for researchers to explore the promising role of Sophoraflavanone G in overcoming one of the most significant challenges in oncology.

References

Sophoraflavanone I: A Comparative Efficacy Analysis Against Its Putative Parent Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the biological efficacy of Sophoraflavanone I, a complex dimeric flavonoid, with its related monomeric counterparts, Sophoraflavanone G and Kurarinone. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective activities.

Introduction

This compound, a dimeric flavonoid isolated from the roots of Sophora moorcroftiana, presents a complex chemical structure suggesting a potentially unique biological activity profile. In the quest for novel therapeutic agents, understanding the efficacy of such complex molecules in relation to their simpler, related compounds is crucial. This guide provides a comparative analysis of this compound against two well-studied monomeric flavonoids found in the Sophora genus: Sophoraflavanone G and Kurarinone. Due to a significant lack of published quantitative efficacy data for this compound, this comparison primarily focuses on the extensive experimental data available for Sophoraflavanone G and Kurarinone. While these are not confirmed biosynthetic precursors, their structural relation as monomeric flavanones provides a valuable benchmark for evaluating the potential impact of dimerization on biological activity. This analysis covers their antibacterial, anti-inflammatory, and anticancer properties, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy Data

The following tables summarize the quantitative data on the biological activities of Sophoraflavanone G and Kurarinone. No quantitative efficacy data for this compound is currently available in the reviewed scientific literature.

Antibacterial Activity
CompoundBacterial StrainEfficacy MetricValueReference
Sophoraflavanone GMethicillin-resistant Staphylococcus aureus (MRSA) (21 strains)MIC3.13-6.25 µg/mL[1]
Sophoraflavanone GMutans streptococci (16 strains)MBC0.5-4 µg/mL[2]
Sophoraflavanone GMethicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates)MIC0.5-8 µg/mL[3]
KurarinoneNot specifiedMIC<10 µg/mL

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anti-inflammatory Activity
CompoundCell Line / ModelEffectEfficacy MetricValueReference
Sophoraflavanone GLipopolysaccharide (LPS)-treated RAW 264.7 cellsInhibition of Prostaglandin E2 (PGE2) productionConcentration1-50 µM[4]
Sophoraflavanone GCroton oil-induced mouse ear edemaAnti-inflammatoryDose10-250 µ g/ear (topical)[4]
Sophoraflavanone GCarrageenan-induced rat paw edemaAnti-inflammatoryDose2-250 mg/kg (oral)[4]
KurarinoneDoes not down-regulate COX-2 inductionNo effectConcentration10-25 µM[4]
Anticancer Activity
CompoundCell LineEffectEfficacy MetricValueReference
Sophoraflavanone GHuman myeloid leukemia HL-60 cellsSuppression of in vitro proliferationIC5020 µM (at 48 hours)[5]
KurarinoneVarious cancer cell linesCytotoxicityIC502-62 µM
KurarinoneA549 xenograft rat modelAnti-cancer efficacyDose20 and 40 mg/kg body weight

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Antibacterial Activity Assays

Minimum Inhibitory Concentration (MIC) Determination: The MIC values for Sophoraflavanone G against MRSA were determined using a standard checkerboard assay.[3] The compound was serially diluted in a 96-well microtiter plate. Bacterial suspensions were added to each well, and the plates were incubated. The MIC was defined as the lowest concentration of the compound that visibly inhibited bacterial growth.[3]

Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC of Sophoraflavanone G against mutans streptococci, aliquots from the wells of the MIC assay that showed no visible growth were plated on agar plates.[2] The plates were incubated, and the MBC was determined as the lowest concentration that resulted in a 99.9% reduction in the number of viable bacteria.[2]

Anti-inflammatory Activity Assays

Inhibition of PGE2 Production in RAW 264.7 Cells: RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of Sophoraflavanone G.[4] After incubation, the concentration of Prostaglandin E2 (PGE2) in the cell culture medium was measured using an enzyme immunoassay (EIA).[4]

In vivo Anti-inflammatory Models: For the croton oil-induced ear edema model, the test compound was topically applied to the ears of mice before the application of croton oil.[4] The degree of edema was measured as the difference in weight between the treated and untreated ears.[4] In the carrageenan-induced paw edema model, rats were orally administered the test compound before the injection of carrageenan into the paw.[4] The volume of the paw was measured at various time points to determine the extent of edema.[4]

Anticancer Activity Assays

Cell Proliferation Assay (MTT Assay): The antiproliferative effect of Sophoraflavanone G on human myeloid leukemia HL-60 cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] Cells were seeded in 96-well plates and treated with different concentrations of the compound. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability, and the IC50 value was calculated.[5]

In vivo Xenograft Model: For the in vivo anticancer efficacy of Kurarinone, human A549 non-small cell lung cancer cells were implanted into rats. Once tumors were established, the animals were treated with Kurarinone at specified doses. Tumor volume and weight were monitored over the treatment period to assess the anti-cancer effect.

Signaling Pathways and Mechanisms of Action

Sophoraflavanone G Anti-inflammatory Signaling Pathway

Sophoraflavanone G has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One of the key mechanisms is the down-regulation of cyclooxygenase-2 (COX-2) expression.[4]

SophoraflavanoneG_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB activates COX2 COX-2 Expression NF_kB->COX2 induces PGE2 PGE2 Production COX2->PGE2 Inflammation Inflammation PGE2->Inflammation SFG Sophoraflavanone G SFG->COX2 inhibits

Caption: Sophoraflavanone G inhibits inflammation by down-regulating COX-2 expression.

Sophoraflavanone G Anticancer Signaling Pathway

Sophoraflavanone G has been identified as an inhibitor of STAT (Signal Transducer and Activator of Transcription) signaling pathways, which are often aberrantly activated in cancer cells.[6] By targeting upstream signals of STATs, Sophoraflavanone G can induce apoptosis in cancer cells.[6]

SophoraflavanoneG_Anticancer_Pathway cluster_upstream Upstream Kinases JAK JAKs STATs STATs JAK->STATs phosphorylate Src Src Family Kinases Src->STATs phosphorylate Akt Akt Akt->STATs phosphorylate ERK ERK1/2 ERK->STATs phosphorylate STATs_P p-STATs (Phosphorylated) STATs->STATs_P Gene_Transcription Gene Transcription (Proliferation, Survival) STATs_P->Gene_Transcription promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis inhibits SFG Sophoraflavanone G SFG->JAK inhibits SFG->Src inhibits SFG->Akt inhibits SFG->ERK inhibits

Caption: Sophoraflavanone G induces apoptosis by inhibiting upstream signals of STATs.

Discussion and Conclusion

The available scientific evidence demonstrates that both Sophoraflavanone G and Kurarinone possess significant biological activities, particularly in the realms of antibacterial, anti-inflammatory, and anticancer effects. Sophoraflavanone G exhibits potent antibacterial activity against various strains, including drug-resistant bacteria, and demonstrates notable anti-inflammatory and anticancer properties through the modulation of specific signaling pathways.[1][2][3][6] Kurarinone also shows a broad range of anticancer activity and has been studied in vivo.

A direct and conclusive comparison of the efficacy of this compound with these monomeric counterparts is currently impossible due to the lack of published quantitative data for this compound. The complex, dimeric structure of this compound suggests that it may have different pharmacokinetic and pharmacodynamic properties compared to Sophoraflavanone G and Kurarinone. Dimerization can lead to increased molecular size and altered lipophilicity, which could influence cell membrane permeability, receptor binding affinity, and overall bioavailability. These structural differences could theoretically result in either enhanced or diminished efficacy, or a completely different spectrum of biological activity.

For researchers and drug development professionals, this highlights a significant knowledge gap and an opportunity for future investigation. Further studies are required to isolate or synthesize sufficient quantities of this compound to perform comprehensive biological assays. Such research would be invaluable in determining if the structural complexity of this compound translates to superior therapeutic efficacy compared to its simpler, yet potent, monomeric relatives. Until such data becomes available, Sophoraflavanone G and Kurarinone remain the better-characterized compounds from this class of flavonoids for consideration in drug discovery programs.

References

Unveiling Cellular Responses to Sophoraflavanone G: A Comparative Proteomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteomic landscape in cells treated with Sophoraflavanone G versus untreated control cells. Sophoraflavanone G, a prenylated flavonoid isolated from Sophora flavescens, has garnered significant interest for its potent anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] Understanding its impact on the cellular proteome is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent. This guide presents a synthesis of expected proteomic changes based on published research, alongside detailed experimental protocols and pathway visualizations to support further investigation.

Data Presentation: Quantitative Proteomic Changes

While a complete, publicly available quantitative proteomics dataset for Sophoraflavanone G-treated cells is not available at the time of this publication, a key study on acute myeloid leukemia (KG-1a) cells has identified significant alterations in proteins associated with cell cycle regulation and apoptosis. The following table represents a summary of expected protein expression changes based on these findings and the known mechanisms of Sophoraflavanone G.

Disclaimer: The following data is a representative example based on the functional annotations from the proteomic analysis of Sophoraflavanone G-treated KG-1a cells. The precise fold changes are illustrative and intended to guide researchers on the expected outcomes.

Protein CategoryProtein NameGene SymbolExpected Regulation in Sophoraflavanone G Treated CellsFunction
Cell Cycle Regulation Cyclin-dependent kinase 1CDK1Down-regulatedKey driver of G2/M transition
Cyclin B1CCNB1Down-regulatedRegulatory subunit of CDK1, essential for mitosis
p21CDKN1AUp-regulatedCDK inhibitor, promotes cell cycle arrest
p27CDKN1BUp-regulatedCDK inhibitor, controls the G1 to S phase transition
Apoptosis Bcl-2BCL2Down-regulatedAnti-apoptotic protein
BaxBAXUp-regulatedPro-apoptotic protein
Cleaved Caspase-3CASP3Up-regulatedExecutioner caspase in apoptosis
Cleaved Caspase-9CASP9Up-regulatedInitiator caspase in the intrinsic apoptotic pathway
Cytochrome cCYCSIncreased cytosolic levelsReleased from mitochondria to trigger apoptosis
Tumorigenesis Wilms' tumor 1WT1Down-regulatedTranscription factor involved in cell proliferation and differentiation

Experimental Protocols

This section details a standard workflow for a comparative proteomic analysis of cells treated with Sophoraflavanone G.

Cell Culture and Treatment
  • Cell Line: KG-1a (acute myeloid leukemia) or other relevant cancer cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Sophoraflavanone G Treatment: Cells are seeded at a density of 1x10^6 cells/mL and treated with a predetermined concentration of Sophoraflavanone G (e.g., 20 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.

Protein Extraction and Digestion
  • Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a Bradford or BCA protein assay.

  • Reduction and Alkylation: Disulfide bonds in the proteins are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to prevent them from reforming.

  • In-solution or In-gel Digestion: The protein mixture is digested into smaller peptides using a sequence-specific protease, most commonly trypsin.

Mass Spectrometry Analysis (Label-Free Quantification)
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptide mixtures are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 spectra for peptide quantification and MS2 spectra for peptide identification.

Data Analysis
  • Peptide and Protein Identification: The raw MS data is processed using a software suite like MaxQuant or Proteome Discoverer. The MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify the corresponding peptides and proteins.

  • Protein Quantification: The relative abundance of each identified protein is determined by comparing the signal intensities of its corresponding peptides between the Sophoraflavanone G-treated and control samples.

  • Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins that are significantly differentially expressed between the two groups.

  • Bioinformatic Analysis: The list of differentially expressed proteins is subjected to gene ontology (GO) and pathway analysis (e.g., KEGG) to identify enriched biological processes and signaling pathways.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Control Control Cells Lysis Cell Lysis Control->Lysis Treated Sophoraflavanone G Treated Cells Treated->Lysis Digestion Protein Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Identification LCMS->Identification Quantification Quantification Identification->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics apoptosis_pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade SFG Sophoraflavanone G Bcl2 Bcl-2 SFG->Bcl2 Bax Bax SFG->Bax CytoC Cytochrome c (Mitochondria) Bcl2->CytoC Bax->CytoC CytoC_cyto Cytochrome c (Cytosol) CytoC->CytoC_cyto Release Casp9 Caspase-9 CytoC_cyto->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cell_cycle_pathway cluster_cdk_inhibitors CDK Inhibitors cluster_cdk_complex CDK-Cyclin Complex cluster_cell_cycle Cell Cycle Progression SFG Sophoraflavanone G p21 p21 SFG->p21 p27 p27 SFG->p27 CDK1_CyclinB CDK1-Cyclin B1 p21->CDK1_CyclinB p27->CDK1_CyclinB G2M G2/M Transition CDK1_CyclinB->G2M

References

Safety Operating Guide

Proper Disposal of Sophoraflavanone I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of Sophoraflavanone I, a naturally occurring flavonoid compound. Adherence to these procedures is essential to ensure laboratory safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Hazard Summary

This compound, like other flavonoids, should be handled as a hazardous chemical. The primary concerns are its potential toxicity if ingested and its significant environmental hazard, particularly to aquatic life. An SDS for a Sophora root extract indicates that related compounds are harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Quantitative Data on Related Compounds

The following table summarizes key safety and environmental data for Sophoraflavanone G and a general flavone, which can serve as indicators for handling this compound.

PropertyValueCompoundSource
Acute Aquatic Toxicity 96-hour LC50: 46.6 mg/LSophoraflavanone G[3]
Safety Concentration (Aquatic) 11.3 mg/LSophoraflavanone G[3]
GHS Hazard Statement H302: Harmful if swallowedSophora angustifolia root Extract[2]
GHS Hazard Statement H410: Very toxic to aquatic life with long lasting effectsSophora angustifolia root Extract[2]
Physical State Solid PowderFlavone[4]
Appearance Yellow powderThis compound[]
Solubility Soluble in waterFlavone[4]

Step-by-Step Disposal Protocol

The overriding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Phase 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste: Due to its aquatic toxicity, this compound is classified as an environmental hazard.

  • Segregate at the Source:

    • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the solid compound. This waste should be segregated from non-hazardous lab trash.

    • Liquid Waste: Solutions containing this compound should be collected separately. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Aqueous solutions are still considered hazardous due to the compound's aquatic toxicity.[4]

Phase 2: Containerization and Labeling
  • Select Appropriate Containers:

    • Use leak-proof, sealable containers compatible with the waste type. For solid waste, a sturdy, sealed bag or a wide-mouth plastic container is suitable. For liquid waste, use a screw-cap bottle, ensuring it is compatible with the solvent used.

  • Properly Label Containers:

    • Immediately label the waste container with a hazardous waste tag as soon as the first item is placed inside.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific components and their approximate percentages if it is a mixed waste.

      • The accumulation start date (the date the first waste is added).

      • The name of the principal investigator and the laboratory location.

Phase 3: Accumulation and Storage
  • Designated Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

  • Safe Storage Practices:

    • Keep the waste container closed at all times, except when adding waste.

    • Ensure incompatible wastes are not stored together. For this compound, store it away from strong oxidizing agents.[4]

    • Secondary containment (e.g., a spill tray) is recommended to prevent the spread of material in case of a leak.

Phase 4: Disposal and Removal
  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.

    • Follow all institutional procedures for waste pickup requests.

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

    • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Experimental Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Sophoraflavanone_I_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage ehs_pickup Request Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological information for Sophoraflavanone I was found. The following guidance is based on general laboratory safety principles for handling flavonoids and related research compounds. Researchers should exercise caution and handle this substance as a compound with unknown hazards.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The content herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Risk Assessment

While flavonoids are generally considered to have favorable safety profiles, the specific hazards of this compound have not been thoroughly investigated.[1] Therefore, it should be treated as a potentially hazardous substance. One study on Sophora flavescens extracts indicated that while another compound, kurarinone, was the primary hepatotoxic agent, sophoraflavanone G might also contribute to liver toxicity.[2] Given the structural similarities, this potential should be considered for this compound.

Assumed Hazards:

  • May be harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory tract irritation if inhaled.

  • Long-term exposure effects are unknown.

  • Potentially toxic to aquatic life.[3][4]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and disposed of properly.
Eyes/Face Safety glasses with side shields or gogglesIf there is a splash hazard, a face shield should be worn in addition to goggles.[5]
Body Laboratory coatA fully buttoned lab coat should be worn at all times.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid inhalation of dust or aerosols.[4]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling.[3][5]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[4]

Storage:

  • Store in a tightly sealed container.[3]

  • Keep in a cool, dry, and well-ventilated place.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • For long-term stability, storage at -20°C is recommended for the related compound Sophoraflavanone G.[6][7][8][9]

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[5]

  • Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get immediate medical attention.[4][5]

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate Experiment Complete cleanup_waste Collect & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE Correctly cleanup_dispose->post_remove_ppe Cleanup Complete post_wash Wash Hands Thoroughly post_remove_ppe->post_wash post_document Document Experiment post_wash->post_document

Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between the potential hazards of this compound and the corresponding safety measures.

G Hazard Mitigation Strategy for this compound cluster_hazards Potential Hazards cluster_controls Control Measures hazard_ingestion Ingestion control_handling Safe Handling Procedures hazard_ingestion->control_handling Mitigated by hazard_inhalation Inhalation control_ventilation Engineering Controls (Fume Hood) hazard_inhalation->control_ventilation Mitigated by hazard_skin_eye Skin/Eye Contact control_ppe Personal Protective Equipment (PPE) hazard_skin_eye->control_ppe Mitigated by hazard_environmental Environmental control_disposal Proper Waste Disposal hazard_environmental->control_disposal Mitigated by control_ventilation->control_handling control_handling->control_ppe

Caption: The relationship between potential hazards and the control measures implemented to ensure safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.